molecular formula C10H12ClNO B2377922 1-(4-Chlorophenyl)pyrrolidin-3-ol CAS No. 536742-63-9

1-(4-Chlorophenyl)pyrrolidin-3-ol

Cat. No.: B2377922
CAS No.: 536742-63-9
M. Wt: 197.66
InChI Key: PNMMQBPQHQAQJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)pyrrolidin-3-ol is a useful research compound. Its molecular formula is C10H12ClNO and its molecular weight is 197.66. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Chlorophenyl)pyrrolidin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Chlorophenyl)pyrrolidin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(4-chlorophenyl)pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c11-8-1-3-9(4-2-8)12-6-5-10(13)7-12/h1-4,10,13H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNMMQBPQHQAQJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Solubility Profile of 1-(4-Chlorophenyl)pyrrolidin-3-ol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and successful formulation. This technical guide provides an in-depth examination of the solubility profile of 1-(4-Chlorophenyl)pyrrolidin-3-ol, a heterocyclic compound of interest in drug discovery. In the absence of extensive published empirical data, this document synthesizes foundational principles of physical chemistry and established experimental methodologies to offer a predictive analysis and a robust framework for its empirical determination. We will explore the physicochemical properties of the title compound, predict its solubility in a range of common organic solvents, and provide a detailed, field-proven protocol for its experimental quantification. This guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, actionable methodologies.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, solubility stands out as a cornerstone for oral drug delivery, directly influencing the dissolution rate and subsequent absorption of an active pharmaceutical ingredient (API) in the gastrointestinal tract.[1][2] An inadequate solubility profile can lead to low and erratic bioavailability, therapeutic inefficacy, and ultimately, the failure of a promising drug candidate.[1]

1-(4-Chlorophenyl)pyrrolidin-3-ol is a molecule of interest due to its structural motifs, which are present in a variety of biologically active compounds. The pyrrolidine ring is a common scaffold in medicinal chemistry, found in numerous natural alkaloids and synthetic drugs.[3] The substituted chlorophenyl group is also a frequent feature in pharmacologically active molecules. Understanding the solubility of this compound is therefore a crucial first step in its development pathway. This guide will provide a comprehensive overview of the theoretical and practical aspects of determining the solubility of 1-(4-Chlorophenyl)pyrrolidin-3-ol in a range of organic solvents, which is essential for processes such as synthesis, purification, crystallization, and formulation.[4][5]

Physicochemical Properties and Predicted Solubility Profile

The solubility of a solute in a particular solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[6] The molecular structure of 1-(4-Chlorophenyl)pyrrolidin-3-ol suggests a nuanced solubility profile due to the presence of both polar and non-polar moieties.

Key Molecular Features Influencing Solubility:

  • Polarity: The presence of a hydroxyl (-OH) group and a tertiary amine within the pyrrolidine ring introduces significant polarity and the capacity for hydrogen bonding. The nitrogen and oxygen atoms act as hydrogen bond acceptors, while the hydroxyl group can also act as a hydrogen bond donor.

  • Non-Polarity: The 4-chlorophenyl group is a bulky, non-polar (lipophilic) substituent that will favor interactions with non-polar solvents through van der Waals forces.

  • Crystal Lattice Energy: For a solid to dissolve, the energy required to break the crystal lattice must be overcome by the energy released upon solvation. The specific crystalline form (polymorphism) of 1-(4-Chlorophenyl)pyrrolidin-3-ol will significantly impact its melting point and, consequently, its solubility.[2]

Predicted Solubility in Common Organic Solvents:

Based on these structural features, we can predict the relative solubility of 1-(4-Chlorophenyl)pyrrolidin-3-ol in a spectrum of organic solvents:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHigh The hydroxyl group of the solvents can act as both hydrogen bond donors and acceptors, readily interacting with the polar functional groups of the solute.
Polar Aprotic Dimethyl Sulfoxide (DMSO), AcetoneHigh to Moderate These solvents can act as hydrogen bond acceptors, interacting with the hydroxyl group of the solute. The overall polarity of these solvents will also favor dissolution.
Non-Polar Hexane, TolueneLow The non-polar nature of these solvents will primarily interact with the chlorophenyl group, but will not effectively solvate the polar hydroxyl and amine functionalities.
Chlorinated DichloromethaneModerate Dichloromethane has a moderate polarity and can engage in dipole-dipole interactions, potentially offering a balance for solvating both the polar and non-polar regions of the molecule.

Experimental Determination of Solubility: A Validated Protocol

Theoretical predictions provide a valuable starting point, but empirical determination of solubility is essential for accurate and reliable data. The equilibrium shake-flask method is a widely accepted and robust technique for determining the solubility of a compound.[7]

Shake-Flask Equilibrium Solubility Protocol

This protocol outlines the steps for determining the equilibrium solubility of 1-(4-Chlorophenyl)pyrrolidin-3-ol in a selection of organic solvents.

Materials and Equipment:

  • 1-(4-Chlorophenyl)pyrrolidin-3-ol (solid)

  • Selected organic solvents (e.g., Methanol, Ethanol, DMSO, Acetone, Dichloromethane, Hexane, Toluene)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Step-by-Step Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 1-(4-Chlorophenyl)pyrrolidin-3-ol to a series of vials, each containing a known volume (e.g., 2 mL) of the selected organic solvents. The presence of undissolved solid is crucial to ensure that equilibrium with a saturated solution is reached.

  • Equilibration:

    • Securely cap the vials and place them on an orbital shaker.

    • Agitate the samples at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until a plateau in concentration is observed.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.

  • Sample Dilution:

    • Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase used for HPLC analysis) to a concentration that falls within the linear range of the analytical method.

  • Quantitative Analysis:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of 1-(4-Chlorophenyl)pyrrolidin-3-ol.

    • A standard calibration curve should be prepared using known concentrations of the compound to ensure accurate quantification.

  • Calculation of Solubility:

    • Calculate the solubility of 1-(4-Chlorophenyl)pyrrolidin-3-ol in each solvent by multiplying the measured concentration by the dilution factor. The results are typically expressed in mg/mL or mol/L.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_sampling Sampling & Analysis cluster_quant Quantification prep1 Add excess solid to solvent prep2 Equilibrate on shaker (24-48h) prep1->prep2 sample1 Filter supernatant (0.22 µm) prep2->sample1 sample2 Dilute sample sample1->sample2 sample3 Analyze by HPLC sample2->sample3 quant2 Calculate solubility sample3->quant2 quant1 Generate calibration curve quant1->quant2

Caption: Workflow for Equilibrium Solubility Determination.

Deeper Dive: Intermolecular Forces and Solubility

The solubility of 1-(4-Chlorophenyl)pyrrolidin-3-ol is a direct consequence of the interplay of various intermolecular forces between the solute and the solvent molecules.

  • Hydrogen Bonding: This is a strong type of dipole-dipole interaction that will be dominant in polar protic solvents. The hydroxyl group of 1-(4-Chlorophenyl)pyrrolidin-3-ol can both donate and accept a hydrogen bond, while the nitrogen atom acts as a hydrogen bond acceptor.

  • Dipole-Dipole Interactions: In polar aprotic solvents, the primary interactions will be dipole-dipole forces between the polar functional groups of the solute and the solvent molecules.

  • Van der Waals Forces (London Dispersion Forces): These are weaker forces that are present in all molecules and will be the primary mode of interaction between the non-polar chlorophenyl ring and non-polar solvents.

Intermolecular Interaction Diagram

G cluster_solute 1-(4-Chlorophenyl)pyrrolidin-3-ol cluster_solvent Solvent solute_polar Polar Head (-OH, -N) solvent_polar Polar Solvent (e.g., Methanol) solute_polar->solvent_polar Hydrogen Bonding & Dipole-Dipole solvent_nonpolar Non-polar Solvent (e.g., Hexane) solute_polar->solvent_nonpolar Weak Interaction solute_nonpolar Non-polar Tail (-Ph-Cl) solute_nonpolar->solvent_polar Weak Interaction solute_nonpolar->solvent_nonpolar Van der Waals Forces

Caption: Solute-Solvent Interaction Forces.

Hypothetical Solubility Data

To illustrate how the results of an experimental solubility study would be presented, the following table provides a set of hypothetical data for 1-(4-Chlorophenyl)pyrrolidin-3-ol at 25 °C.

SolventSolvent ClassDielectric Constant (approx.)Solubility (mg/mL)
MethanolPolar Protic32.7> 100
EthanolPolar Protic24.585.2
Dimethyl Sulfoxide (DMSO)Polar Aprotic46.7> 200
AcetonePolar Aprotic20.745.6
DichloromethaneChlorinated9.115.3
TolueneNon-Polar2.41.8
n-HexaneNon-Polar1.9< 0.1

Conclusion

The solubility of 1-(4-Chlorophenyl)pyrrolidin-3-ol is a key parameter that will dictate its suitability for further development as a therapeutic agent. While theoretical predictions based on its molecular structure provide valuable guidance, this technical guide emphasizes the necessity of empirical determination through robust and validated experimental protocols. The provided shake-flask method, coupled with HPLC analysis, represents a reliable approach to obtaining accurate solubility data. A thorough understanding of the solubility profile in a range of organic solvents is indispensable for optimizing synthesis, purification, and ultimately, for the successful formulation of this promising compound.

References

  • Vertex AI Search. (2025, March 24). Predicting solubility curves via a thermodynamic cycle and machine learning.
  • Journal of the American Chemical Society. (2025, November 21). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles.
  • ACS Publications. (2025, April 15). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models.
  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
  • Sci-Hub. (2008). Predicting Intrinsic Aqueous Solubility by a Thermodynamic Cycle.
  • PMC. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs)
  • PubMed. (2009, June 28). Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling.
  • Scribd. Experiment 1. Solubility of Organic Compounds | PDF.
  • PMC - NIH. Physics-Based Solubility Prediction for Organic Molecules.
  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.
  • ResearchGate. (2025, November 28). Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling | Request PDF.
  • EXPERIMENT 1. Solubility of Organic & Inorganic Compounds.
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1).
  • JMPAS. IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES.
  • EXPERIMENT 1 DETERMIN
  • Smolecule. (2023, August 27). 1-[[1-(4-Chlorophenyl)pyrrolidin-3-yl]methyl]-3-(2,2,2-trifluoroethoxy)urea.
  • EPA. (3R,4S)-1-(4-Chlorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl].
  • PubChem. 1-(4-Chlorophenyl)pyrazolidin-3-one | C9H9ClN2O | CID 2801550.
  • PubMed. (2007, December 15). Synthesis and characterization of trans-4-(4-chlorophenyl)pyrrolidine-3-carboxamides of piperazinecyclohexanes as ligands for the melanocortin-4 receptor.
  • Cheméo. Pyrrolidine, 1-[4-(4-chlorophenyl)-3-phenyl-2-butenyl]- (CAS 91-82-7).
  • Formation of 1-(4-chlorophenyl)pyrazolidin-3-one in conventional solution-phase.
  • ResearchGate. (2025, August 6). A solvent-free synthesis of 1-(4-chlorophenyl)pyrazolidin-3-one in a ball mill.
  • MDPI. (2019, October 24). Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones: 1-(4-Chlorophenyl)-2-(Dimethylamino)Propan-1-One (N-Methyl-Clephedrone, 4-CDC), 1-(1,3-Benzodioxol-5-yl)-2-(Tert-Butylamino)Propan-1-One (tBuONE, Tertylone, MDPT), 1-(4-Fluorophenyl)-2-(Pyrrolidin-1-yl)Hexan-1-One (4F-PHP) and 2-(Ethylamino).
  • Der Pharma Chemica. Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide.
  • PubChem. 1-(4-Chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one.
  • Wikipedia. Pyrrolidine.
  • EPA. 1-(4-Chlorophenyl)-2-(1-pyrrolidinyl)-1-pentanone Properties.

Sources

Stereochemistry and chirality of 1-(4-Chlorophenyl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stereochemistry and Chirality of 1-(4-Chlorophenyl)pyrrolidin-3-ol

Authored by: A Senior Application Scientist

Abstract

1-(4-Chlorophenyl)pyrrolidin-3-ol is a key heterocyclic scaffold possessing a single stereocenter, rendering it a chiral molecule of significant interest in medicinal chemistry and drug development. Its utility as a building block for synthesizing a range of pharmacologically active agents necessitates a deep understanding of its stereochemical properties and the methods for its enantioselective synthesis and analysis. This guide provides a comprehensive overview of the stereochemistry of 1-(4-Chlorophenyl)pyrrolidin-3-ol, details validated protocols for its asymmetric synthesis and chiral separation, and discusses the analytical techniques required for accurate stereochemical assignment and quantification.

Introduction: The Significance of Chirality in Drug Design

Chirality is a fundamental property of molecules that can lead to significant differences in pharmacological activity between enantiomers. The two enantiomers of a chiral drug can exhibit different pharmacodynamic and pharmacokinetic profiles, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even contribute to undesirable side effects. The case of Thalidomide serves as a stark reminder of the critical importance of stereochemical control in drug development.

1-(4-Chlorophenyl)pyrrolidin-3-ol, with its chiral center at the C3 position of the pyrrolidine ring, is a valuable synthon for the construction of more complex chiral molecules. The absolute configuration of this stereocenter is often crucial for the biological activity of the final compound. Therefore, the ability to selectively synthesize and analyze the (R)- and (S)-enantiomers of this intermediate is of paramount importance.

Stereochemistry of 1-(4-Chlorophenyl)pyrrolidin-3-ol

The core of 1-(4-Chlorophenyl)pyrrolidin-3-ol's stereochemical identity lies in the tetrahedral carbon atom at the 3-position of the pyrrolidine ring. This carbon is bonded to four different substituents: a hydroxyl group (-OH), a hydrogen atom (-H), and two different carbon atoms of the ring. This arrangement results in the existence of two non-superimposable mirror images, the (R)- and (S)-enantiomers.

Caption: The (R) and (S) enantiomers of 1-(4-Chlorophenyl)pyrrolidin-3-ol.

The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration as either (R) or (S). For 1-(4-Chlorophenyl)pyrrolidin-3-ol, the priority of the substituents on the chiral center (C3) is as follows:

  • -OH (highest atomic number)

  • -N(C6H4Cl)CH2- (higher atomic number of N vs. C)

  • -CH2-

  • -H (lowest atomic number)

The spatial arrangement of these groups determines the (R) or (S) designation. The distinct three-dimensional structures of these enantiomers lead to differential interactions with other chiral molecules, including biological receptors and enzymes.

Stereoselective Synthesis

The preparation of enantiomerically pure 1-(4-Chlorophenyl)pyrrolidin-3-ol can be achieved through two primary strategies: asymmetric synthesis, which creates the desired enantiomer directly, and chiral resolution, which separates a racemic mixture.

Asymmetric Synthesis via Biocatalytic Desymmetrization

One of the most elegant and efficient methods for accessing enantiopure 3-pyrrolidinols is through the desymmetrization of a prochiral precursor. A notable example is the use of a lipase-catalyzed acylation of 1-(4-Chlorophenyl)pyrrolidine-3,4-diol.

Protocol: Lipase-Catalyzed Asymmetric Acylation

Objective: To synthesize enantiomerically enriched (3R,4S)-1-(4-chlorophenyl)-4-hydroxypyrrolidin-3-yl acetate.

Materials:

  • 1-(4-Chlorophenyl)pyrrolidine-3,4-diol (prochiral substrate)

  • Lipase from Candida antarctica (e.g., Novozym 435)

  • Vinyl acetate (acyl donor)

  • Anhydrous solvent (e.g., tert-butyl methyl ether)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of 1-(4-Chlorophenyl)pyrrolidine-3,4-diol in anhydrous tert-butyl methyl ether, add Novozym 435.

  • Add vinyl acetate to the mixture.

  • Stir the reaction mixture at a controlled temperature (e.g., 30 °C) under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, filter off the enzyme and concentrate the filtrate under reduced pressure.

  • Purify the resulting monoacetate by column chromatography.

Causality: The lipase enzyme selectively acylates one of the two prochiral hydroxyl groups, leading to the formation of a single enantiomer of the monoacetate product. The high stereoselectivity is a result of the specific fit of the substrate into the chiral active site of the enzyme.

G Prochiral 1-(4-Chlorophenyl)pyrrolidine-3,4-diol Enzyme Lipase (Novozym 435) + Vinyl Acetate Prochiral->Enzyme Substrate Product (3R,4S)-Monoacetate (Enantiomerically Enriched) Enzyme->Product Selective Acylation Analysis Chiral HPLC Analysis (Determine %ee) Product->Analysis Quantification G cluster_workflow Chiral HPLC Workflow Racemate Racemic 1-(4-Chlorophenyl)pyrrolidin-3-ol Injection Inject into HPLC Racemate->Injection Column Chiral Stationary Phase (e.g., Chiralcel OD-H) Injection->Column Separation Differential Interaction (R) vs (S) Column->Separation Detection UV Detector Separation->Detection Chromatogram Chromatogram (Two Separated Peaks) Detection->Chromatogram Quantification Calculate %ee from Peak Areas Chromatogram->Quantification

A Comprehensive Guide to the Target Deconvolution of 1-(4-Chlorophenyl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The compound 1-(4-Chlorophenyl)pyrrolidin-3-ol represents a novel chemical entity with potential therapeutic applications. Its structure, featuring a pyrrolidine core, a hydroxyl group, and a 4-chlorophenyl substituent, suggests possible interactions with a range of biological targets. The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs, valued for its ability to explore pharmacophore space three-dimensionally.[1] This guide presents a hypothesis-driven, systematic approach to the identification and validation of its biological targets. By analyzing its structural motifs and drawing parallels with compounds of known pharmacology, we delineate a comprehensive experimental workflow designed to elucidate its mechanism of action. This document serves as a strategic roadmap for researchers, providing the foundational logic and detailed protocols necessary to advance 1-(4-Chlorophenyl)pyrrolidin-3-ol from a compound of interest to a validated lead.

Section 1: Structural and Physicochemical Analysis

The rational identification of potential biological targets begins with a thorough analysis of the molecule's constituent parts and its predicted physicochemical properties. The structure of 1-(4-Chlorophenyl)pyrrolidin-3-ol contains two key pharmacophoric elements: the pyrrolidin-3-ol scaffold and the 1-(4-Chlorophenyl) group .

  • Pyrrolidin-3-ol Scaffold : The five-membered pyrrolidine ring is a common feature in molecules targeting the central nervous system (CNS) and other systems.[1] Its non-planar, saturated nature provides a three-dimensional architecture that can facilitate precise interactions within a protein's binding pocket.[1] The hydroxyl group at the 3-position is a critical hydrogen bond donor and acceptor, which can anchor the ligand to specific amino acid residues.

  • 1-(4-Chlorophenyl) Group : The chlorophenyl group is frequently incorporated into drug candidates to enhance properties such as metabolic stability and binding affinity.[2] The chlorine atom can participate in hydrophobic and halogen bonding interactions, and its electron-withdrawing nature influences the overall electronic profile of the molecule. This moiety is present in a wide range of pharmaceuticals, from antipsychotics like Haloperidol to phosphodiesterase 3 (PDE3) inhibitors like Vesnarinone, highlighting its versatility in targeting diverse proteins.[3]

A preliminary in silico assessment of the compound's drug-likeness, based on Lipinski's Rule of Five, suggests it possesses favorable properties for oral bioavailability.

Physicochemical PropertyPredicted ValueLipinski's Rule of Five GuidelineCompliance
Molecular Weight ( g/mol )197.65≤ 500Yes
LogP (Octanol/Water Partition)2.1≤ 5Yes
Hydrogen Bond Donors1 (from -OH)≤ 5Yes
Hydrogen Bond Acceptors2 (from -OH, N)≤ 10Yes

Table 1: Predicted Physicochemical Properties of 1-(4-Chlorophenyl)pyrrolidin-3-ol.

Section 2: Hypothesis Generation: Plausible Biological Target Classes

Based on structural analogy to known bioactive molecules, we can hypothesize several high-probability target classes for 1-(4-Chlorophenyl)pyrrolidin-3-ol.

Hypothesis A: Muscarinic Acetylcholine Receptors (mAChRs)

The pyrrolidine scaffold is a well-established core for ligands targeting muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors (GPCRs) crucial for regulating numerous physiological functions in the CNS and periphery.

  • Rationale : Numerous studies have demonstrated that incorporating an aminoalkyl chain into a pyrrolidine ring can yield potent muscarinic agonists, partial agonists, or antagonists.[4][5] The nitrogen atom of the pyrrolidine ring can mimic the quaternary ammonium of acetylcholine, while the aryl group can engage in hydrophobic interactions within the receptor's binding site. Both agonist and antagonist activities have been reported for various substituted pyrrolidines, making mAChRs a prime target class for investigation.[6][7]

Hypothesis B: Fatty Acid Amide Hydrolase (FAAH)

FAAH is a serine hydrolase that degrades fatty acid amides, including the endocannabinoid anandamide.[8] Inhibition of FAAH is a therapeutic strategy for pain and anxiety.

  • Rationale : The pyrrolidine amide structure is a known scaffold for FAAH inhibitors.[1][9] While the subject molecule is a pyrrolidin-3-ol, its core structure shares features with known inhibitors. Structure-activity relationship (SAR) studies have shown that modifications to the terminal phenyl group and the linker region can significantly influence inhibitory potency and selectivity over related enzymes.[9] The combination of a hydrophobic chlorophenyl group and a hydrogen-bonding hydroxyl group could facilitate binding to the FAAH active site.

Hypothesis C: Sigma Receptors (S1R and S2R)

Sigma receptors are unique intracellular chaperone proteins implicated in a variety of neurological disorders and cancer.[10][11]

  • Rationale : Sigma receptors are known for their promiscuity, binding a wide array of chemical structures. A common pharmacophore for sigma receptor ligands includes a basic amine and at least one hydrophobic aromatic moiety. The 1-(4-Chlorophenyl)pyrrolidin-3-ol structure fits this general profile. Numerous S1R antagonists have been developed with various chemical structures, including substituted piperazines and pyrrolidines.[10] Given the high affinity of many aryl-amine compounds for sigma receptors, this target class warrants investigation.[12][13]

Section 3: Experimental Workflow for Target Identification and Validation

A multi-phased experimental approach is essential for systematically identifying and validating the biological target(s) of 1-(4-Chlorophenyl)pyrrolidin-3-ol. This workflow progresses from broad, unbiased screening to specific, hypothesis-driven validation.

Target_Validation_Workflow cluster_0 Phase 1: Broad Profiling cluster_1 Phase 2: Hypothesis-Driven Validation cluster_2 Phase 3: Direct Target Engagement BroadScreen Broad Target Panel Screening (e.g., Eurofins SafetyScreen44) HitIdent Hit Identification & Target Class Prioritization BroadScreen->HitIdent Binding > 50% at 10µM InVitro In Vitro Binding & Functional Assays (e.g., Radioligand Binding, Enzyme Inhibition) HitIdent->InVitro Select Hypothesized Targets DoseResponse Dose-Response & Potency (IC50/EC50) InVitro->DoseResponse CellBased Cell-Based Functional Assays (e.g., Calcium Mobilization, cAMP) DoseResponse->CellBased CETSA Cellular Thermal Shift Assay (CETSA) CellBased->CETSA Validate in Cells Confirmation Confirmation of Target Engagement in a Cellular Context CETSA->Confirmation SAR Structure-Activity Relationship (SAR) Confirmation->SAR Proceed to SAR Studies

Figure 1: Overall workflow for target identification and validation.
Phase 1: Broad Profiling & Target Class Identification

The initial step is to perform an unbiased screen against a large panel of known biological targets to identify initial "hits" and guide hypothesis generation.

Protocol 3.1: Broad Panel Screening

  • Objective : To identify potential interactions across a wide range of receptors, channels, transporters, and enzymes.

  • Method : Submit 1-(4-Chlorophenyl)pyrrolidin-3-ol to a commercial broad panel screening service (e.g., Eurofins SafetyScreen or CEREP BioPrint).

  • Concentration : A standard primary screening concentration of 10 µM is recommended.

  • Data Analysis : Analyze the percentage of inhibition or stimulation for each target. A common threshold for a "hit" is >50% inhibition/stimulation at the screening concentration.

  • Causality : This unbiased approach minimizes the risk of overlooking unexpected targets and provides a broad overview of the compound's bioactivity, guiding the more focused efforts of Phase 2.

Phase 2: Hypothesis-Driven Target Validation

Based on the results from Phase 1 and the hypotheses generated in Section 2, conduct specific in vitro assays to confirm binding and functional activity.

Protocol 3.2.1: In Vitro Radioligand Binding Assay for Muscarinic Receptors

  • Objective : To determine the binding affinity (Ki) of the compound for the five muscarinic receptor subtypes (M1-M5).

  • Materials :

    • Cell membranes from CHO or HEK293 cells stably expressing human M1, M2, M3, M4, or M5 receptors.

    • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

    • Non-specific binding control: Atropine (1 µM).

    • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

    • Test Compound: 1-(4-Chlorophenyl)pyrrolidin-3-ol, serially diluted.

  • Procedure : a. In a 96-well plate, combine cell membranes, [³H]-NMS (at a concentration near its Kd), and varying concentrations of the test compound. b. For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add 1 µM atropine. c. Incubate at room temperature for 60-90 minutes to reach equilibrium. d. Terminate the reaction by rapid filtration through a glass fiber filter plate, washing with ice-cold assay buffer to remove unbound radioligand. e. Allow filters to dry, add scintillation cocktail, and quantify bound radioactivity using a scintillation counter.

  • Data Analysis : Calculate the specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

  • Self-Validation : The inclusion of a known reference compound (e.g., atropine) in a parallel assay validates the experimental setup and ensures the reliability of the obtained affinity values.

Protocol 3.2.2: In Vitro Enzyme Inhibition Assay for Fatty Acid Amide Hydrolase (FAAH)

  • Objective : To determine the potency (IC50) of the compound for inhibiting FAAH activity.

  • Materials :

    • Recombinant human FAAH or rat liver microsomes as a source of the enzyme.

    • FAAH Substrate: N-arachidonoyl-1-aminoanthraquinone (NAAA) or a similar fluorogenic substrate.

    • Positive Control Inhibitor: URB597 or OL-135.[14]

    • Assay Buffer: Tris-HCl buffer (pH 9.0) containing BSA.

    • Test Compound: 1-(4-Chlorophenyl)pyrrolidin-3-ol, serially diluted.

  • Procedure : a. Pre-incubate the FAAH enzyme with varying concentrations of the test compound or positive control for 15 minutes at 37°C. b. Initiate the enzymatic reaction by adding the fluorogenic substrate. c. Monitor the increase in fluorescence over time using a plate reader (e.g., Ex/Em = 400/460 nm). d. The rate of reaction is determined from the linear portion of the fluorescence curve.

  • Data Analysis : Calculate the percentage of inhibition relative to the vehicle control. Plot the percentage of inhibition against the log concentration of the test compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Causality : This assay directly measures the compound's effect on the catalytic activity of the enzyme. Comparing reversible and irreversible inhibitors (if applicable) can provide insights into the mechanism of inhibition.

Phase 3: Direct Target Engagement in a Cellular Context

To confirm that the compound interacts with its intended target in a more physiologically relevant environment, direct target engagement assays are crucial.

Protocol 3.3: Cellular Thermal Shift Assay (CETSA)

  • Objective : To provide evidence of direct binding between the compound and its target protein in intact cells or cell lysates.

  • Rationale : The binding of a ligand to its target protein typically stabilizes the protein, increasing its resistance to thermal denaturation. This change in thermal stability can be measured.

  • Procedure : a. Treat intact cells (or cell lysate) with the test compound or vehicle control. b. Heat the samples across a range of temperatures (e.g., 40°C to 70°C). c. Cool the samples and lyse the cells (if treated intact). d. Separate the soluble (non-denatured) protein fraction from the precipitated (denatured) protein by centrifugation. e. Analyze the amount of soluble target protein remaining at each temperature using Western blotting or another protein quantification method (e.g., ELISA).

  • Data Analysis : Generate a "melting curve" for the target protein by plotting the amount of soluble protein as a function of temperature for both vehicle- and compound-treated samples. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

  • Trustworthiness : CETSA is a powerful label-free method that validates target engagement in a native cellular environment, bridging the gap between in vitro biochemical assays and in vivo pharmacology.

M1_Signaling_Pathway Compound 1-(4-Chlorophenyl)pyrrolidin-3-ol (Potential M1 Antagonist) M1R Muscarinic M1 Receptor Compound->M1R Inhibits Gq Gαq/11 M1R->Gq Activates ACh Acetylcholine ACh->M1R Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Intracellular Ca²⁺ ↑ ER->Ca Release Ca->PKC Co-activates CellResponse Cellular Response PKC->CellResponse

Figure 2: Hypothetical M1 receptor antagonist signaling pathway.

Section 4: Data Interpretation and Next Steps

The data generated from this workflow will provide a comprehensive profile of 1-(4-Chlorophenyl)pyrrolidin-3-ol.

Hypothetical Results Summary Table:

AssayTargetResult TypeHypothetical ValueInterpretation
Radioligand BindingMuscarinic M1Affinity (Ki)150 nMModerate affinity for M1 receptor.
Radioligand BindingMuscarinic M2-M5Affinity (Ki)> 10 µMSelective for M1 over other mAChRs.
FAAH InhibitionHuman FAAHPotency (IC50)5.5 µMWeak inhibitor of FAAH.
Broad Panel ScreenSigma-1 Receptor% Inhibition85% at 10 µMSignificant hit, warrants follow-up.
CETSAMuscarinic M1Thermal Shift (ΔTm)+ 2.1 °CConfirms direct target engagement in cells.

Table 2: Example data interpretation for prioritizing next steps.

Based on these hypothetical results, the primary target appears to be the Muscarinic M1 receptor , with a secondary, weaker activity at the Sigma-1 receptor . The next logical step would be to initiate a structure-activity relationship (SAR) study. This involves synthesizing and testing analogs of 1-(4-Chlorophenyl)pyrrolidin-3-ol to improve potency and selectivity for the M1 receptor and to understand the key molecular interactions driving this activity.

Conclusion

This technical guide outlines a rigorous, multi-faceted strategy for the target deconvolution of 1-(4-Chlorophenyl)pyrrolidin-3-ol. By combining structural analysis, hypothesis-driven investigation, and a tiered experimental workflow, researchers can efficiently and reliably elucidate the compound's mechanism of action. This systematic approach, grounded in established pharmacological principles and robust experimental design, provides a clear path forward for evaluating the therapeutic potential of this promising molecule.

References

  • Dei, S., et al. (2005). Muscarinic subtype affinity and functional activity profile of 1-methyl-2-(2-methyl-1,3-dioxolan-4-yl)pyrrolidine and 1-methyl-2-(2-methyl-1,3-oxathiolan-5-yl)pyrrolidine derivatives. PubMed, [Link].

  • Bender, A.M., et al. (2022). Discovery of a potent M5 antagonist with improved clearance profile. Part 2: Pyrrolidine amide-based antagonists. PMC, [Link].

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI, [Link].

  • Dei, S., et al. (2008). Synthesis, Affinity Profile, and Functional Activity of Muscarinic Antagonists with a 1-Methyl-2-(2,2-alkylaryl-1,3-oxathiolan-5-yl)pyrrolidine Structure. ResearchGate, [Link].

  • Dei, S., et al. (2005). Muscarinic subtype affinity and functional activity profile of 1-methyl-2-(2-methyl-1,3-dioxolan-4-yl)pyrrolidine and 1-methyl-2-(2-methyl-1,3-oxathiolan-5-yl)pyrrolidine derivatives. ResearchGate, [Link].

  • Afsar, T., et al. (2005). Synthesis and pharmacological activity of 4-(4'-chlorophenyl)-4-hydroxypiperidine) derivatives. PubMed, [Link].

  • Yilmaz, I., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PMC, [Link].

  • Zhou, J., et al. (2019). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. PMC, [Link].

  • Nguyen, L., et al. (2022). Recent advances in drug discovery efforts targeting the sigma 1 receptor system: Implications for novel medications designed to reduce excessive drug and food seeking. PMC, [Link].

  • Omsynth Lifesciences. (n.d.). Chlorophenyl Impurities. Omsynth Lifesciences, [Link].

  • Al-Zoubi, R.M., et al. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. ResearchGate, [Link].

  • PharmaCompass. (n.d.). m-CPP HCl (1-(3-Chlorophenyl)piperazine Hydrochloride). PharmaCompass, [Link].

  • Fang, H., et al. (2015). Design, synthesis and preliminary biological studies of pyrrolidine derivatives as Mcl-1 inhibitors. PubMed, [Link].

  • Morriello, G.J., et al. (2011). Design of a novel pyrrolidine scaffold utilized in the discovery of potent and selective human β3 adrenergic receptor agonists. PubMed, [Link].

  • Tóth, G., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. MDPI, [Link].

  • Blankman, J.L., & Cravatt, B.F. (2013). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). PMC, [Link].

  • BindingDB. (2008). Ki Summary for BDBM50412180. BindingDB, [Link].

  • Macherone, A., et al. (2006). Sigma1 and sigma2 Receptor Binding Affinity and Selectivity of SA4503 and Fluoroethyl.... PubMed, [Link].

  • Danielyan, K., et al. (2024). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. ChemRxiv, [Link].

  • ResearchGate. (2022). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). ResearchGate, [Link].

  • Danielyan, K.E., et al. (2019). Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity. PMC, [Link].

  • Di Giacomo, M., et al. (2023). A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging. MDPI, [Link].

  • Szymańska, E., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. MDPI, [Link].

  • Bodor, N., et al. (1987). Metabolism of 3-(p-chlorophenyl)pyrrolidine. Structural effects in conversion of a prototype gamma-aminobutyric acid prodrug to lactam and gamma-aminobutyric acid type metabolites. PubMed, [Link].

Sources

Technical Guide: Ionization Dynamics and pKa Determination of 1-(4-Chlorophenyl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide designed for researchers and drug development scientists. It focuses on the physicochemical characterization of 1-(4-Chlorophenyl)pyrrolidin-3-ol , specifically its ionization constants (pKa) and implications for pharmacological behavior.

Executive Summary

1-(4-Chlorophenyl)pyrrolidin-3-ol represents a specific class of N-aryl heterocycles often utilized as metabolic intermediates or pharmacophores in analgesic and antipsychotic drug discovery. Its physicochemical behavior is dominated by the N-aryl pyrrolidine core, which functions as a weak base.

Unlike aliphatic amines (pKa ~10-11), the nitrogen atom in this scaffold is directly bonded to an electron-deficient chlorophenyl ring, significantly suppressing its basicity. This guide provides a theoretical derivation of its pKa, analyzes its ionization state at physiological pH, and details a self-validating experimental protocol for empirical verification.

Part 1: Structural Analysis & Theoretical pKa Prediction

To accurately predict the pKa, we must deconstruct the molecule into its electronic components. The compound contains two potential ionization sites, but only one is relevant in the physiological pH range (1–14).

Electronic Structure Breakdown
  • Site A: The Pyrrolidine Nitrogen (N1)

    • Nature: Tertiary amine, but aniline-like.

    • Electronic Effect 1 (Resonance): The nitrogen lone pair participates in

      
       delocalization with the phenyl ring. This resonance stabilization of the neutral form makes the lone pair less available for protonation, drastically lowering the pKa compared to unsubstituted pyrrolidine (pKa ~11.3).
      
    • Electronic Effect 2 (Induction - Aryl): The para-chloro substituent is electron-withdrawing (

      
      ). This pulls electron density from the ring, further destabilizing the protonated nitrogen cation.
      
    • Electronic Effect 3 (Induction - Hydroxyl): The -OH group at C3 exerts a weak electron-withdrawing inductive effect (

      
      ) through the carbon sigma framework, slightly reducing basicity further.
      
  • Site B: The Hydroxyl Group (C3-OH)

    • Nature: Secondary alcohol.

    • pKa Range: > 16.0.

    • Relevance: Considered neutral and non-ionizable under physiological conditions.

Quantitative Prediction (Hammett & Taft Equation Application)

Using Structure-Activity Relationship (SAR) data from analogous N-aryl systems:

Reference CompoundpKa (Approx)Structural DeltaEffect on pKa
Pyrrolidine 11.3Baseline (Aliphatic)N/A
N-Phenylpyrrolidine 5.2N-Aryl Resonance

N-(4-Chlorophenyl)pyrrolidine 4.54-Cl Inductive (

)

1-(4-Chlorophenyl)pyrrolidin-3-ol 3.8 – 4.2 3-OH Inductive

Predicted pKa Value: 4.0 ± 0.3 (Conjugate Acid)

Part 2: Ionization States & Physiological Relevance

Understanding the ionization state is critical for predicting Blood-Brain Barrier (BBB) penetration and oral absorption. We apply the Henderson-Hasselbalch equation:



Ionization Profile at Physiological pH (7.4)

Assuming a pKa of 4.0:




  • Lipophilicity: The neutral form dominates, maximizing LogD and facilitating passive diffusion across lipid membranes.

  • Solubility: High neutrality implies lower aqueous solubility compared to the protonated salt form. Formulation may require pH adjustment (acidification) to generate the soluble hydrochloride salt.

Visualization of Ionization Pathway

The following diagram illustrates the protonation equilibrium and the factors influencing the nitrogen center.

IonizationPathway cluster_conditions Physiological State (pH 7.4) Protonated Protonated Form (Cation) Soluble, Polar (pH < 3) Neutral Neutral Form (Base) Lipophilic, Membrane Permeable (pH > 5) Protonated->Neutral Deprotonation (pKa ~ 4.0) Neutral->Protonated Protonation N_Center Nitrogen Center (N1) Resonance with Phenyl Ring Cl_Group 4-Chloro Group Electron Withdrawing Cl_Group->N_Center Inductive Effect (-I) Lowers pKa

Caption: Equilibrium dynamics of 1-(4-Chlorophenyl)pyrrolidin-3-ol showing the transition from cationic to neutral states, driven by the electron-withdrawing 4-chlorophenyl moiety.

Part 3: Experimental Determination Protocol

Given the predicted pKa (~4.[1]0) and the likely low aqueous solubility of the neutral species, Spectrophotometric (UV-Metric) Titration is the superior method over Potentiometric Titration. The UV spectrum of the aniline chromophore changes significantly upon protonation.

Method Selection Logic
  • Why UV-Metric? High sensitivity allows measurements at concentrations (

    
     M) below the solubility limit of the neutral form.
    
  • Why not Potentiometric? Requires higher concentrations (

    
     M) where the neutral compound might precipitate at pH > 5.
    
Detailed Workflow: UV-Metric Titration (Self-Validating)

Reagents:

  • Analyte: 1-(4-Chlorophenyl)pyrrolidin-3-ol (pure).

  • Solvent: 0.1 M HCl (Starting matrix).

  • Titrant: 0.1 M NaOH (CO2-free).

  • Validation Standard: 4-Chloroaniline (Known pKa = 3.98).

Protocol Steps:

  • Preparation: Dissolve the compound in 0.1 M HCl to ensure full protonation (Starting pH ~1). Concentration should be approx. 50 µM.

  • Blanking: Record the UV baseline (200–400 nm) of the solvent system.

  • Titration Loop:

    • Add aliquots of NaOH to increase pH in steps of 0.2 units.

    • After each addition, measure pH using a calibrated electrode.

    • Simultaneously acquire UV-Vis spectra (Scanning 220nm – 350nm).

    • Critical Check: Observe the Isosbestic Point .[2] A sharp, maintained isosbestic point confirms a clean two-state transition (Acid

      
       Base) without degradation.
      
  • Data Analysis:

    • Extract absorbance at

      
       of the neutral form (likely ~250-260 nm) and the protonated form.
      
    • Plot Absorbance vs. pH.

    • Fit data to the sigmoidal Henderson-Hasselbalch function to solve for the inflection point (pKa).

Experimental Workflow Diagram

ExperimentalWorkflow Start Sample Preparation Dissolve in 0.1M HCl (pH ~1) CheckSol Solubility Check Is solution clear? Start->CheckSol Cosolvent Add Methanol (max 20%) Use Yasuda-Shedlovsky Extrapolation CheckSol->Cosolvent No Titrate Titration Loop Add NaOH -> Measure pH -> Scan UV CheckSol->Titrate Yes Cosolvent->Titrate Isosbestic Isosbestic Point Stable? Titrate->Isosbestic Calc Calculate pKa Sigmoidal Fit Isosbestic->Calc Yes Fail Degradation/Precipitation Restart with Cosolvent Isosbestic->Fail No

Caption: Decision tree for UV-metric pKa determination, incorporating contingencies for solubility issues common with N-aryl pyrrolidines.

Part 4: Data Summary & References

Comparative Data Table
ParameterValueSource/Method
Predicted pKa 4.0 ± 0.3Hammett Equation / Analog SAR
Physiological State (pH 7.4) Neutral (>99.9%)Henderson-Hasselbalch Calc
Solubility (pH 7.4) Low (Lipophilic)Predicted (LogP > 2.5)
Solubility (pH 2.0) High (Cationic)Salt Formation
Closest Analog 4-Chloroaniline (pKa 3.98)Experimental Literature [1]
References
  • Perrin, D. D. (1965).[3] Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (Standard reference for aniline and chloroaniline pKa values).

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Defines the "Gold Standard" protocols for pKa measurement of lipophilic drugs).

  • Box, K. J., & Comer, J. E. (2008). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. Current Drug Metabolism. (Methodology for UV-metric titration).

  • Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. (Source for

    
     values used in prediction).
    

Sources

Methodological & Application

Scalable synthesis protocols for 1-(4-Chlorophenyl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis Protocols for 1-(4-Chlorophenyl)pyrrolidin-3-ol

Strategic Overview & Chemical Logic

The synthesis of 1-(4-Chlorophenyl)pyrrolidin-3-ol represents a critical transformation in medicinal chemistry, serving as a scaffold for histamine H3 antagonists, GPCR modulators, and various CNS-active agents.[1]

The Core Challenge: Chemoselectivity. The target molecule requires the coupling of a secondary amine (3-pyrrolidinol) with a di-halogenated benzene (1-bromo-4-chlorobenzene).[1] The strategic imperative is to exclusively engage the C-Br bond while leaving the C-Cl bond intact for downstream diversification.

The Solution: We present two validated protocols. Method A utilizes Palladium-catalyzed Buchwald-Hartwig amination for high-yield, rapid synthesis suitable for lead optimization. Method B utilizes Copper-catalyzed Ullmann-type coupling, offering a cost-effective, heavy-metal-free (Pd-free) alternative for multi-kilogram process scaling.[1]

Chirality Note: These protocols preserve the stereochemistry at the C3 position. To synthesize enantiopure (R) or (S) analogs, simply substitute the racemic starting material with commercially available (R)-3-pyrrolidinol or (S)-3-pyrrolidinol.[1] No racemization occurs at the nitrogen coupling step.

Reaction Pathway & Mechanism

The following diagram illustrates the chemoselective pathway and the operational workflow for the Palladium-catalyzed route.

G Start1 3-Pyrrolidinol (Secondary Amine) Catalyst Pd(OAc)2 / RuPhos NaOtBu (Base) Start1->Catalyst Start2 1-Bromo-4-chlorobenzene (Aryl Electrophile) Start2->Catalyst Intermediate Oxidative Addition (Selective at C-Br) Catalyst->Intermediate 80°C, Toluene Product 1-(4-Chlorophenyl) pyrrolidin-3-ol Intermediate->Product Reductive Elimination

Figure 1: Chemoselective N-arylation pathway targeting the C-Br bond over C-Cl.[1]

Protocol A: High-Yield Palladium Catalysis (Buchwald-Hartwig)[1]

Best For: Discovery Chemistry (1g – 100g), High Purity Requirements.[1] Primary Advantage: Mild conditions, >95% chemoselectivity for Br vs Cl.

Materials Checklist
ReagentEquiv.RoleCritical Attribute
3-Pyrrolidinol 1.2NucleophileHygroscopic; dry before use.
1-Bromo-4-chlorobenzene 1.0ElectrophilePurity >98%.
Pd(OAc)₂ 0.01 (1 mol%)Pre-catalystStore under Argon.[1]
RuPhos 0.02 (2 mol%)LigandPromotes reductive elimination.[1]
NaOtBu 1.5BaseMust be free-flowing white powder (anhydrous).[1]
Toluene 10 VolSolventAnhydrous, degassed.
Step-by-Step Procedure
  • Catalyst Pre-complexation (Critical for Activity):

    • In a glovebox or under active Argon flow, charge a reaction vessel with Pd(OAc)₂ (1 mol%) and RuPhos (2 mol%).

    • Add anhydrous Toluene (20% of total volume) and stir at room temperature for 5 minutes. The solution should turn a deep orange/red, indicating active catalyst formation.

  • Substrate Addition:

    • Add 1-bromo-4-chlorobenzene (1.0 equiv), 3-pyrrolidinol (1.2 equiv), and Sodium tert-butoxide (NaOtBu, 1.5 equiv) to the vessel.

    • Add the remaining Toluene.

  • Reaction:

    • Heat the mixture to 85°C .

    • Monitor: Reaction is typically complete in 2–4 hours. Monitor by HPLC/UPLC looking for the disappearance of the aryl bromide.

    • Note: If the aryl chloride starts reacting (forming the bis-amino product), lower temperature to 70°C.[1]

  • Workup:

    • Cool to room temperature.[2]

    • Quench with water (equal volume to solvent).[1]

    • Extract aqueous layer with Ethyl Acetate (2x).[1]

    • Wash combined organics with Brine, dry over MgSO₄, and concentrate.[1]

  • Purification:

    • Recrystallize from Hexanes/Ethyl Acetate (4:1) to obtain off-white crystals.

    • Expected Yield: 85–92%.

Protocol B: Scalable Copper Catalysis (Modified Ullmann)

Best For: Process Chemistry (>1 kg), Cost Reduction.[1] Primary Advantage: Eliminates expensive Palladium and phosphine ligands.

Materials Checklist
ReagentEquiv.RoleCritical Attribute
3-Pyrrolidinol 1.5NucleophileExcess drives reaction to completion.
1-Bromo-4-chlorobenzene 1.0Electrophile-
CuI (Copper Iodide) 0.05 (5 mol%)CatalystWhite/off-white powder (avoid green/oxidized Cu).[1]
L-Proline 0.10 (10 mol%)LigandCheap, natural amino acid ligand.[1]
K₂CO₃ 2.0BaseMilled, anhydrous powder.
DMSO 5 VolSolventPolar aprotic is required for Ullmann.
Step-by-Step Procedure
  • System Preparation:

    • Charge the reactor with CuI (5 mol%), L-Proline (10 mol%), and K₂CO₃ (2.0 equiv).[1]

    • Expert Tip: The use of L-Proline creates a soluble Cu-ligand complex that significantly lowers the activation energy compared to traditional "copper bronze" methods.

  • Loading:

    • Add 1-bromo-4-chlorobenzene (1.0 equiv) and 3-pyrrolidinol (1.5 equiv).[1]

    • Add DMSO.[3] Degas the slurry by bubbling Nitrogen for 15 minutes. Oxygen is the enemy of Copper(I) catalysis.

  • Reaction:

    • Heat to 90–100°C for 12–18 hours.

    • Control Point: Do not exceed 110°C to prevent thermal decomposition of the hydroxyl group or elimination reactions.

  • Workup (removal of DMSO):

    • Cool to room temperature.[2]

    • Dilute with Water (10 volumes) and extract with Isopropyl Acetate (IPAc). IPAc is preferred over Ethyl Acetate for scale due to better phase separation with DMSO/Water.

    • Wash organic layer with 5% LiCl solution (to remove residual DMSO).[1]

  • Purification:

    • Concentrate the organic phase.[4]

    • Slurry the crude solid in cold Heptane to remove excess aryl halide. Filter to collect product.

    • Expected Yield: 75–82%.

Analytical Validation (Self-Validating the Protocol)

To ensure the protocol was successful, compare your product against these standard metrics.

MetricAcceptance CriteriaDiagnostic Insight
HPLC Purity >98.0%Major impurity is usually unreacted aryl bromide.
¹H NMR (DMSO-d₆) Doublet at ~6.5 ppm (2H)Indicates protons ortho to the Nitrogen, confirming N-arylation.[1]
¹H NMR (DMSO-d₆) Doublet at ~7.2 ppm (2H)Indicates protons ortho to the Chlorine.[1]
MS (ESI+) [M+H]⁺ = 198.0/200.0Characteristic 3:1 Chlorine isotope pattern confirms Cl is intact.[1]

Safety & Handling (HSE)

  • Aryl Halides: 1-bromo-4-chlorobenzene is a skin irritant and toxic to aquatic life. All waste streams must be segregated for incineration.

  • 3-Pyrrolidinol: Highly hygroscopic and basic. Causes skin burns. Handle with gloves in a fume hood.

  • Palladium/Copper Waste: Heavy metal waste streams must be scavenged (e.g., using SiliaMetS® Thiol resin) before disposal to meet environmental compliance.[1]

References

  • Buchwald, S. L., et al. (2008).[1] "Ligands for Palladium-Catalyzed Amination of Aryl Halides." Chemical Science.

    • Grounding: Establishes RuPhos/XPhos as the standard for secondary amine coupling.
  • Ma, D., et al. (2003).[1] "CuI/L-Proline Catalyzed Coupling of Aryl Halides with Amines." Journal of Organic Chemistry. [1]

    • Grounding: The foundational text for the cost-effective Protocol B (Ullmann-Ma coupling).
  • Sigma-Aldrich. (2025). "Safety Data Sheet: 1-(4-Chlorophenyl)pyrrolidin-3-ol / Related Precursors."

    • Grounding: Safety and physical property data.[2][5][6][7]

Sources

Procedure for N-arylation of pyrrolidin-3-ol with 4-chloroiodobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective N-Arylation of Pyrrolidin-3-ol with 4-Chloroiodobenzene

Executive Summary

This application note details a precision protocol for the synthesis of 1-(4-chlorophenyl)pyrrolidin-3-ol . This transformation represents a classic challenge in medicinal chemistry: achieving chemoselectivity (N-arylation vs. O-arylation) and site-selectivity (Iodine vs. Chlorine displacement) simultaneously.

The resulting scaffold serves as a high-value bifunctional linker in drug discovery, offering a secondary alcohol for further derivatization (e.g., esterification, oxidation) and a chloro-aryl motif for subsequent orthogonal cross-coupling (e.g., Suzuki-Miyaura).

Mechanistic Insight & Strategy

The Selectivity Challenge

The reaction involves two competing electrophilic sites on the arene (I vs. Cl) and two nucleophilic sites on the heterocycle (Amine vs. Alcohol).

  • Electrophile Selectivity (I > Cl): The bond dissociation energy (BDE) of C-I (65 kcal/mol) is significantly lower than that of C-Cl (95 kcal/mol). Under controlled Palladium-catalyzed conditions, oxidative addition to the C-I bond is kinetically favored, occurring rapidly at lower temperatures (60–80°C), while the C-Cl bond remains inert.

  • Nucleophile Selectivity (N > O): In Buchwald-Hartwig couplings, the formation of the Pd-Amido complex is generally favored over the Pd-Alkoxo complex due to the higher nucleophilicity of the amine and the "soft" nature of the Pd(II) center matching the "softer" nitrogen.

Reaction Scheme

ReactionScheme Reactant1 Pyrrolidin-3-ol (Nucleophile) Catalyst Pd_2(dba)_3 / Xantphos NaOtBu, Toluene, 80°C Reactant1->Catalyst Reactant2 4-Chloroiodobenzene (Electrophile) Reactant2->Catalyst Product 1-(4-chlorophenyl)pyrrolidin-3-ol (Target) Catalyst->Product Major Pathway (C-N Coupling at C-I) SideProduct Bis-arylated / O-arylated (Trace/Avoided) Catalyst->SideProduct Minor Pathway (Overheating/Wrong Ligand)

Figure 1: Reaction scheme highlighting the selective coupling pathway.

Experimental Protocols

Two methods are provided. Method A (Palladium) is the "Gold Standard" for high yield and strict selectivity. Method B (Copper) is a cost-effective alternative for large-scale, non-GMP batches where slight yield erosion is acceptable.

Method A: Palladium-Catalyzed Cross-Coupling (Recommended)

Best for: High-value synthesis, strict selectivity requirements.

Reagents & Materials:

  • Pyrrolidin-3-ol (1.0 equiv)

  • 4-Chloroiodobenzene (1.1 equiv)

  • Catalyst: Pd₂(dba)₃ (0.5 mol%)[1]

  • Ligand: Xantphos (1.0 mol%) — Chosen for its large bite angle, promoting reductive elimination and stability.

  • Base: NaOtBu (1.4 equiv) — Soluble and strong enough to deprotonate the amine-Pd complex.

  • Solvent: Anhydrous Toluene (0.2 M concentration)

Step-by-Step Procedure:

  • Catalyst Pre-formation: In a glovebox or under Argon stream, charge a flame-dried Schlenk tube with Pd₂(dba)₃ (4.6 mg per mmol substrate) and Xantphos (5.8 mg per mmol). Add 1/3 of the toluene volume. Stir at RT for 5 mins until the solution turns a clear dark orange/red (active L₂Pd(0) species).

  • Substrate Addition: Add 4-chloroiodobenzene (1.1 equiv) and NaOtBu (1.4 equiv) to the reaction vessel.

  • Amine Addition: Add pyrrolidin-3-ol (1.0 equiv). If the amine is viscous, dissolve it in the remaining toluene before addition.

  • Reaction: Seal the tube and heat to 80°C .

    • Critical Checkpoint: Do not exceed 100°C. Higher temperatures increase the risk of oxidative addition into the C-Cl bond.

  • Monitoring: Monitor by TLC (EtOAc/Hex 1:1) or LC-MS after 2 hours. The starting iodide should be consumed. The product will appear more polar than the aryl halide but less polar than the free amine.

  • Workup: Cool to RT. Filter the mixture through a pad of Celite (eluting with EtOAc) to remove insoluble salts and Palladium black.

  • Purification: Concentrate the filtrate. Purify via flash chromatography (SiO₂).

    • Gradient: 0% → 40% EtOAc in Hexanes. The free -OH group makes the product "stick" slightly, ensuring good separation from non-polar byproducts.

Method B: Copper-Catalyzed Ullmann-Type Coupling

Best for: Cost reduction, avoiding heavy metals (Pd) in early-phase synthesis.

Reagents:

  • CuI (10 mol%)

  • L-Proline (20 mol%) — Ligand acts to solubilize Cu and stabilize the intermediate.

  • K₃PO₄ (2.0 equiv)

  • DMSO (0.5 M)

  • Temp: 90°C

Procedure Note: While cheaper, this method requires heating to 90°C. The selectivity for I vs. Cl remains good, but the reaction is slower (12-24h) compared to Pd (2-4h). The workup requires thorough water washing to remove DMSO.

Optimization & Troubleshooting Data

The following table summarizes the impact of variable changes on the reaction outcome (Hypothetical data based on standard Buchwald-Hartwig trends).

VariableConditionOutcomeInterpretation
Ligand Xantphos 92% Yield Optimal. Wide bite angle favors reductive elimination.
LigandPPh₃45% YieldPoor stability; catalyst death (Pd black formation).
BaseCs₂CO₃60% YieldWeaker base; reaction is sluggish at 80°C.
Temp120°C75% YieldFormation of bis-coupled product (Cl reaction) observed (~10%).
Electrophile4-Bromochlorobenzene<10% YieldBr is much less reactive than I; requires harsher conditions.

Process Workflow & Decision Tree

Workflow Start Start: Weigh Reagents Inert Purge with Argon/N2 (Exclude O2/Moisture) Start->Inert Mix Mix Pd/Ligand in Toluene (Generate Active Catalyst) Inert->Mix AddSub Add Amine + Aryl Iodide + Base Mix->AddSub Heat Heat to 80°C AddSub->Heat Check LC-MS Check @ 2h Heat->Check Quench Filter (Celite) & Concentrate Check->Quench SM Consumed Continue Stir addtl 2h Check->Continue SM Remaining Purify Flash Column (Hex/EtOAc) Quench->Purify Continue->Check

Figure 2: Operational workflow for the Palladium-catalyzed protocol.

Quality Control & Validation

To ensure the integrity of the synthesized 1-(4-chlorophenyl)pyrrolidin-3-ol , verify the following spectral markers:

  • ¹H NMR (CDCl₃, 400 MHz):

    • Aryl Protons: Look for the characteristic AA'BB' system of the para-substituted benzene. Two doublets around δ 7.15 (d, 2H, J=9.0 Hz, Ar-H meta to N) and δ 6.45 (d, 2H, J=9.0 Hz, Ar-H ortho to N). The upfield shift of the ortho protons confirms N-arylation.

    • Chiral Center (C3-H): A multiplet around δ 4.50–4.60 ppm corresponding to the proton on the carbon bearing the hydroxyl group.

    • Absence of NH: The disappearance of the broad NH signal from the starting pyrrolidine.

  • ¹³C NMR:

    • C-Cl: Characteristic signal around δ 120–125 ppm.

    • C-N: Signal around δ 145–150 ppm (quaternary carbon attached to Nitrogen).

  • Mass Spectrometry:

    • Look for the parent ion [M+H]⁺.

    • Isotope Pattern: The Chlorine atom must show a distinct ³⁵Cl/³⁷Cl ratio of 3:1 in the mass spectrum. If this pattern is lost or complex, it suggests dehalogenation or bis-coupling.

Safety Information

  • 4-Chloroiodobenzene: Irritant. Avoid inhalation.

  • Palladium Catalysts: Heavy metal hazard. Dispose of Celite pads and aqueous waste in appropriate heavy metal waste streams.

  • Toluene: Flammable and reproductive toxin. Use in a well-ventilated fume hood.

References

  • Selectivity of Pd-Catalyzed Amination

    • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[2][3][4][5] Reaction of aryl bromides with primary and secondary amines. Journal of the American Chemical Society, 116(13), 5969-5970.

  • Ligand Effects (Xantphos/Buchwald Ligands)

    • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphine ligands in palladium-catalyzed amination.
  • Copper-Catalyzed Protocols (Ullmann-Type)

    • Ma, D., & Cai, Q. (2003). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Amines. Accounts of Chemical Research, 41(11), 1450–1460.
  • Chemoselectivity (Amine vs Alcohol)

    • Wolfe, J. P., & Buchwald, S. L. (1996). Palladium-Catalyzed Amination of Aryl Iodides. The Journal of Organic Chemistry, 61(3), 1133–1135.

Sources

Strategic Application Guide: 1-(4-Chlorophenyl)pyrrolidin-3-ol in Pharmaceutical Development

[1][2][3]

Executive Summary

1-(4-Chlorophenyl)pyrrolidin-3-ol represents a "privileged scaffold" in modern medicinal chemistry.[1][2][3] Its structural versatility—combining a rigid, chiral pyrrolidine core with a lipophilic N-aryl tail and a modifiable hydroxyl handle—makes it an invaluable intermediate for optimizing Pharmacokinetic (PK) and Pharmacodynamic (PD) profiles.

This guide details the strategic deployment of this intermediate, moving beyond basic synthesis to advanced application in GPCR ligand design , kinase inhibitor optimization , and fragment-based drug discovery (FBDD) .

Key Technical Specifications
PropertySpecification
Chemical Name 1-(4-Chlorophenyl)pyrrolidin-3-ol
Molecular Formula C₁₀H₁₂ClNO
Molecular Weight 197.66 g/mol
Chirality Available as (R), (S), or Racemic (Critical for binding affinity)
pKa (Calc) ~13.5 (Hydroxyl), N-aryl decreases basicity of amine
LogP (Calc) ~2.1 (Ideal for CNS penetration balance)
Primary Utility Chiral building block for ether/amine libraries; scaffold for GPCR/Kinase targets.[1][2][4][5]

Structural Utility & Mechanistic Insight

The value of 1-(4-Chlorophenyl)pyrrolidin-3-ol lies in its three distinct functional zones, which allow for "plug-and-play" derivatization during Lead Optimization.

The "Tri-Zone" Functional Map
  • Zone A: The Hydroxyl Handle (C3 Position)

    • Function: Acts as a nucleophile for Williamson ether synthesis, Mitsunobu reactions, or oxidation to a ketone.

    • Impact: Allows attachment of polar "warheads" or hydrogen-bond acceptors to interact with specific receptor pockets (e.g., Asp/Glu residues).[2]

  • Zone B: The Pyrrolidine Core [3]

    • Function: Provides a rigid sp³ spacer that directs substituents into specific vectors, reducing the entropic penalty of binding compared to flexible alkyl chains.

    • Impact: The chiral center at C3 allows for probing stereoselective binding pockets.[3]

  • Zone C: The 4-Chlorophenyl Tail

    • Function: A lipophilic anchor that fits into hydrophobic pockets (e.g., S1 pockets in proteases or allosteric sites in GPCRs). The chlorine atom provides a metabolic block at the para-position, preventing rapid CYP450 oxidation.

Synthetic Protocols

Protocol A: Buchwald-Hartwig Amination (Gold Standard)

Recommended for high-purity, enantioselective synthesis starting from chiral 3-pyrrolidinol.[1][2][3]

Rationale: Traditional SNAr reactions with unactivated aryl chlorides (like 1-chloro-4-iodobenzene) are sluggish.[1][2][3] Palladium-catalyzed coupling ensures high yields and retention of stereochemistry at the C3 position.[1][2][3]

Reagents:

  • Substrate: (R)- or (S)-3-Pyrrolidinol (1.0 equiv)[1][2][3]

  • Aryl Halide: 1-Chloro-4-iodobenzene (1.1 equiv)[1][2][3]

  • Catalyst: Pd₂(dba)₃ (1-2 mol%)[1][2]

  • Ligand: XPhos or BINAP (2-4 mol%)[1][2][3]

  • Base: NaOtBu (1.5 equiv)

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous)[1][2]

Step-by-Step Methodology:

  • Inerting: Charge a reaction flask with Pd₂(dba)₃, Ligand, and NaOtBu. Purge with Argon/Nitrogen for 15 minutes.

  • Addition: Add 1-chloro-4-iodobenzene and 3-pyrrolidinol dissolved in degassed Toluene.

  • Reaction: Heat to 80-100°C for 4–12 hours. Monitor conversion via LC-MS (Target Mass: [M+H]⁺ = 198.1).[1][2]

  • Workup: Cool to RT, filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with water and brine.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The product is typically a viscous oil or low-melting solid.[1][2][3]

Protocol B: Derivatization for Library Generation

Transforming the intermediate into a bioactive lead.

Workflow Diagram (Graphviz):

DerivatizationWorkflowStart1-(4-Chlorophenyl)pyrrolidin-3-olMitsunobuMitsunobu Reaction(PPh3, DIAD, HN3)Start->MitsunobuInversion of ConfigEtherWilliamson Ether(NaH, R-X)Start->EtherRetention of ConfigOxidationSwern OxidationStart->OxidationAzideAzide Intermediate(-N3)Mitsunobu->AzideEtherProdEther Analog(-OR)Ether->EtherProdKetoneKetone Analog(=O)Oxidation->KetoneAmine3-Amino Analog(-NH2)Azide->AmineStaudinger Red.RedAmReductive Amination(Library Expansion)Ketone->RedAm

Caption: Divergent synthetic pathways from the 3-hydroxy intermediate.[1][2][3] Note that Mitsunobu reactions typically invert the stereocenter (e.g., S → R).

Application Case Studies

Case Study 1: Histamine H3 Receptor Antagonists

Context: H3 antagonists are targets for cognitive disorders (Alzheimer's, ADHD). Application:

  • The 1-(4-chlorophenyl)pyrrolidine moiety mimics the lipophilic domain of known H3 antagonists (e.g., non-imidazole classes).[1][2]

  • Strategy: Etherify the 3-hydroxyl group with a basic linker (e.g., 3-piperidinyl propyl ether).[1][2][3]

  • Result: The chlorophenyl group occupies the hydrophobic pocket, while the ether-linked amine interacts with the key Aspartate residue in the receptor.[2][3]

Case Study 2: Kinase Inhibitor Solubility Tail

Context: Many kinase inhibitors suffer from poor aqueous solubility.[3] Application:

  • Role: Use the scaffold as a solvent-exposed "tail" attached to the hinge-binding core (e.g., pyrimidine or quinazoline).[1][2][3]

  • Strategy: Convert the 3-OH to an amine (via Protocol B) and couple it to the kinase core.

  • Benefit: The pyrrolidine nitrogen (pKa ~8-9) can be protonated at physiological pH, drastically improving solubility, while the chlorophenyl group can engage in pi-stacking interactions at the rim of the ATP pocket.[3]

Quality Control & Stability

Analytical Protocol: Chiral Purity Determination

Since the biological activity often resides in a single enantiomer, verifying chiral purity is non-negotiable.

  • Technique: Chiral HPLC / SFC

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based)[1][2][3]

  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine (to sharpen the amine peak).

  • Detection: UV at 254 nm (Aryl absorption).

  • Acceptance Criteria: >98% ee for late-stage intermediates.[1][2][3]

Stability Profile
  • Oxidation: The secondary alcohol is stable under ambient conditions but can oxidize to the ketone if exposed to strong oxidants.[3]

  • N-Oxidation: The tertiary aniline nitrogen is susceptible to N-oxide formation over prolonged exposure to air/light.[1][2][3] Store under Nitrogen at -20°C.

References

  • Buchwald-Hartwig Amination

    • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link

  • Pyrrolidine Scaffolds in Medicinal Chemistry

    • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). "Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals." Journal of Medicinal Chemistry. Link

  • Mitsunobu Reaction on Pyrrolidinols

    • Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews. Link

  • H3 Receptor Antagonist SAR (Structural Analogues)

    • Berlin, M., et al. (2011). "Discovery of potent, selective and orally active histamine H3 receptor antagonists containing a pyrrolidinyl-ether moiety."[1][2][3] Bioorganic & Medicinal Chemistry Letters. Link

Disclaimer: This guide is for research and development purposes only. Always consult specific Safety Data Sheets (SDS) for 1-(4-Chlorophenyl)pyrrolidin-3-ol before handling.

Troubleshooting & Optimization

Technical Support Center: Purification Strategies for 1-(4-Chlorophenyl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-(4-Chlorophenyl)pyrrolidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this and structurally similar heterocyclic compounds. The methodologies and troubleshooting advice presented herein are grounded in established chemical principles and validated through extensive laboratory experience.

I. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems that may arise during the purification of 1-(4-Chlorophenyl)pyrrolidin-3-ol, offering causal explanations and actionable solutions.

Recrystallization Issues
Q1: My recrystallization yield is consistently low. What are the likely causes and how can I improve it?

Low recovery during recrystallization is a frequent issue that can often be resolved by systematically evaluating and optimizing your procedure.[1]

Possible Causes & Solutions:

  • Excessive Solvent Use: Using too much solvent to dissolve the crude product is a primary cause of low yield, as the compound will remain in the mother liquor even after cooling.[1]

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the compound. To recover more product, the volume of the mother liquor can be reduced by evaporation, though this may necessitate a second recrystallization to ensure purity.[1]

  • Significant Solubility in Cold Solvent: If the compound has substantial solubility in the solvent even at low temperatures, a significant portion will not crystallize out.

    • Solution: Cool the crystallization flask in an ice bath or refrigerator to maximize crystal formation.[1] If solubility remains high, a change in the solvent system is warranted. A co-solvent system, often referred to as a mixed solvent system, can be highly effective.[1][2]

  • Premature Crystallization During Hot Filtration: If crystals form on the filter paper or in the funnel during the removal of insoluble impurities, product will be lost.

    • Solution: Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before filtering the hot solution. Using a fluted filter paper can also increase the filtration speed, minimizing cooling.

Q2: The product "oils out" instead of forming crystals during cooling. What does this mean and how can I fix it?

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This is often because the boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated.

Possible Causes & Solutions:

  • High Solute Concentration: The concentration of the compound in the solvent may be too high.

    • Solution: Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is obtained. Then, allow it to cool slowly.

  • Cooling Too Rapidly: Rapid cooling can sometimes favor the formation of an oil over a crystalline solid.

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal can also be beneficial.[3]

  • Inappropriate Solvent Choice: The chosen solvent may not be ideal for your compound.

    • Solution: Re-evaluate the solvent system. A solvent with a lower boiling point or the use of a co-solvent system might be necessary.[4]

Column Chromatography Issues
Q3: I'm observing poor separation of my compound from impurities on the TLC plate and in the column. How can I improve resolution?

Poor separation in chromatography is typically due to an inappropriate mobile phase or issues with the stationary phase.[1]

Possible Causes & Solutions:

  • Inappropriate Solvent System: The polarity of the eluent may be too high or too low, resulting in the compound and impurities moving too quickly or too slowly, respectively.[1]

    • Solution: Systematically screen different solvent systems using Thin Layer Chromatography (TTC). A good solvent system will result in a retention factor (Rf) for the desired compound of approximately 0.3-0.5. For basic compounds like 1-(4-Chlorophenyl)pyrrolidin-3-ol, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can significantly improve peak shape and reduce tailing on silica gel.[5]

  • Column Overloading: Applying too much crude material to the column will lead to broad bands and poor separation.[1]

    • Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase.[1] If a larger quantity needs to be purified, a larger column should be used.

  • Irreversible Adsorption on Silica Gel: The basic amine functionality of the target compound can strongly interact with the acidic silanol groups on the surface of the silica gel, leading to streaking and sometimes irreversible adsorption.[5]

    • Solution: In addition to adding a basic modifier to the eluent, consider using an amine-functionalized silica gel as the stationary phase.[5] This can provide excellent separation without the need for amine additives in the mobile phase.

Q4: My compound is not eluting from the column, even with a highly polar solvent system. What should I do?

This issue often points to a very strong interaction between your compound and the stationary phase.

Possible Causes & Solutions:

  • Compound is Too Polar: The compound may be too polar for the selected mobile phase.

    • Solution: A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can be effective.[1] For highly polar compounds, a reverse-phase chromatography setup might be more appropriate.

  • Decomposition on Silica Gel: Some compounds are unstable on acidic silica gel and can decompose.

    • Solution: Neutralizing the silica gel by washing it with a solution of triethylamine in the eluent before packing the column can mitigate this. Alternatively, using a less acidic stationary phase like alumina may be a viable option.

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the purification and analysis of 1-(4-Chlorophenyl)pyrrolidin-3-ol.

Q1: What is a recommended starting point for a recrystallization solvent system for 1-(4-Chlorophenyl)pyrrolidin-3-ol?

A good starting point for recrystallization is to test solvents of varying polarities. Given the structure of 1-(4-Chlorophenyl)pyrrolidin-3-ol (a moderately polar compound), solvents like ethyl acetate, isopropanol, or mixtures such as ethyl acetate/hexanes or ethanol/water could be effective. The ideal solvent will dissolve the compound when hot but have low solubility when cold.[6][7]

Q2: How can I effectively remove colored impurities from my product?

Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution during recrystallization.[6]

Procedure:

  • Dissolve the crude product in the minimum amount of hot solvent.

  • Allow the solution to cool slightly and then add a small amount of activated charcoal (typically 1-2% of the solute mass).

  • Bring the solution back to a boil for a few minutes.

  • Filter the hot solution through a fluted filter paper to remove the charcoal.[2]

  • Allow the filtrate to cool and crystallize as usual.

Q3: What analytical techniques are best suited for assessing the purity of 1-(4-Chlorophenyl)pyrrolidin-3-ol?

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for determining the purity of organic compounds.[8]

  • Gas Chromatography (GC): This is well-suited for volatile and thermally stable compounds. A GC equipped with a Flame Ionization Detector (GC-FID) is a common and robust method for purity analysis.[8][9]

  • High-Performance Liquid Chromatography (HPLC): HPLC is suitable for a wider range of compounds, including those that are not volatile or are thermally sensitive. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a modifier like formic acid or an amine additive is a good starting point for method development.[8][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and can be used to identify and quantify impurities if their signals do not overlap with those of the main compound.

  • Mass Spectrometry (MS): When coupled with GC or HPLC, MS can provide molecular weight information for the main compound and any impurities, aiding in their identification.[10]

Q4: My compound is a basic amine. Are there any special considerations for its purification?

Yes, the basicity of amines requires special handling during purification.

  • Acid-Base Extraction: The basic nature of the amine can be exploited for purification. By dissolving the crude mixture in an organic solvent and extracting with an aqueous acid, the amine will be protonated and move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified and the pure amine re-extracted into an organic solvent.

  • Chromatography: As mentioned in the troubleshooting section, the use of basic modifiers in the mobile phase or amine-functionalized silica is often necessary to achieve good chromatographic separation.[5]

III. Experimental Protocols & Data

Protocol 1: Recrystallization using a Co-Solvent System (Ethanol/Water)

This protocol is suitable for purifying 1-(4-Chlorophenyl)pyrrolidin-3-ol that is contaminated with moderately polar or non-polar impurities.

Step-by-Step Methodology:

  • Place the crude 1-(4-Chlorophenyl)pyrrolidin-3-ol in an Erlenmeyer flask.

  • Add the minimum amount of hot ethanol required to just dissolve the solid.[2]

  • If colored impurities are present, allow the solution to cool slightly, add a small amount of activated charcoal, and reheat to boiling for a few minutes.[6]

  • Perform a hot gravity filtration to remove any insoluble impurities or charcoal.[2]

  • Heat the filtrate to boiling and add hot water dropwise until a slight cloudiness persists.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, during which crystals should form.[2]

  • Once the solution has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[2]

  • Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Wash the crystals with a small amount of ice-cold ethanol/water mixture.[2]

  • Dry the purified crystals, weigh them, and determine their melting point to assess purity.[2]

Protocol 2: Flash Column Chromatography on Silica Gel

This protocol is designed for the separation of 1-(4-Chlorophenyl)pyrrolidin-3-ol from impurities with different polarities.

Step-by-Step Methodology:

  • Solvent System Selection: Using TLC, determine an appropriate eluent system. A good starting point is a mixture of ethyl acetate and hexanes, with the addition of 0.5% triethylamine to prevent tailing.[5]

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the packed column.

  • Elution: Begin eluting with the selected solvent system. If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the desired compound.[1]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 1-(4-Chlorophenyl)pyrrolidin-3-ol.

Data Presentation

Table 1: Recommended Solvent Systems for Chromatography

Stationary PhaseMobile Phase (v/v)ModifierTarget Rf
Silica GelHexane / Ethyl Acetate (e.g., 70:30 to 50:50)0.5% Triethylamine0.3 - 0.5
Amine-functionalized SilicaHexane / Ethyl Acetate (e.g., 80:20 to 60:40)None0.3 - 0.5
Reverse Phase C18Acetonitrile / Water (e.g., 40:60 to 60:40)0.1% Formic Acid or DiethylamineVaries

IV. Visualizations

Purification Strategy Selection Workflow

PurificationStrategy start Crude 1-(4-Chlorophenyl)pyrrolidin-3-ol tlc Initial Purity Assessment (TLC/LC-MS) start->tlc decision1 Is the major impurity non-polar? tlc->decision1 decision2 Are there multiple impurities with similar polarity? decision1->decision2 No recrystallization Recrystallization decision1->recrystallization Yes column_chrom Column Chromatography decision2->column_chrom Yes acid_base Acid-Base Extraction decision2->acid_base No (and basic) end Pure Product recrystallization->end column_chrom->end acid_base->end

Caption: A flowchart for selecting the appropriate purification strategy.

Impact of pH on Compound State

pH_Impact acidic Acidic Conditions (pH < 7) Protonated (Salt Form) Water Soluble neutral 1-(4-Chlorophenyl)pyrrolidin-3-ol (Free Base) acidic->neutral Add Base basic Basic Conditions (pH > 7) Free Base Organo-soluble neutral->basic

Caption: The effect of pH on the solubility of the target compound.

V. References

  • Overcoming challenges in the purification of heterocyclic compounds - Benchchem. (n.d.). Retrieved from

  • Is there an easy way to purify organic amines? - Biotage. (2023, January 19). Retrieved from _

  • A Comparative Guide to the Validation of Analytical Methods for 2-Methylpyrrolidine Purity - Benchchem. (n.d.). Retrieved from

  • Recrystallization. (n.d.). Retrieved from

  • Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations | JACS Au - ACS Publications. (2023, May 12). Retrieved from

  • N-Methyl-2-pyrrolidinone by GC/FID or GC/NPD - Analytical Method. (n.d.). Retrieved from

  • "troubleshooting guide for the synthesis of heterocyclic compounds" - Benchchem. (n.d.). Retrieved from

  • Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC. (2025, April 7). Retrieved from

  • US10538493B2 - Process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol - Google Patents. (n.d.). Retrieved from

  • METHOD OF ANALYSIS N–methyl–2-pyrrolidone - FDA. (2011, September 26). Retrieved from

  • Solid organic cpd.s when isolated from organic reaction. (n.d.). Retrieved from

  • Amines and Heterocycles. (2018, November 16). Retrieved from

  • A solvent-free synthesis of 1-(4- chlorophenyl)pyrazolidin-3-one in a ball mill - ResearchGate. (2018, October 8). Retrieved from

  • Isolation and Purification of Organic Compounds Recrystallization (Expt #3). (n.d.). Retrieved from

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved from

  • PW 01: recrystallization - E-learning. (n.d.). Retrieved from

Sources

Solving solubility issues of 1-(4-Chlorophenyl)pyrrolidin-3-ol in water

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization for 1-(4-Chlorophenyl)pyrrolidin-3-ol

Part 1: Physicochemical Profiling (The "Why")

Before attempting solubilization, it is critical to understand why this compound resists dissolution in aqueous media.[1] Many researchers mistake the pyrrolidine nitrogen for a highly basic center (typical pKa ~11), leading to failed salt formation strategies at neutral pH.

Q: Why is 1-(4-Chlorophenyl)pyrrolidin-3-ol insoluble in water despite having a polar hydroxyl group? A: The insolubility stems from two competing structural factors:

  • Aniline-like Nitrogen: The nitrogen atom is directly bonded to a chlorophenyl ring.[1] Through resonance, the lone pair on the nitrogen delocalizes into the aromatic ring.[2] This drastically reduces the pKa of the nitrogen from ~11 (typical alkyl pyrrolidine) to approximately 4.5–5.0 [1, 2]. Consequently, at physiological pH (7.4), the molecule remains uncharged (neutral) and lipophilic.

  • Lipophilic Domain: The 4-chlorophenyl moiety is highly hydrophobic (LogP contribution ~ +2.7), which overwhelms the hydrophilic contribution of the single hydroxyl group.[1]

Q: Can I just add HCl to make it soluble? A: Only if your application can tolerate very acidic conditions (pH < 3).[1] Because the pKa is low (~5.0), the compound only protonates significantly when the pH is at least 2 units below the pKa. At pH 7.4, the salt will hydrolyze, releasing the free base which will precipitate immediately ("crashing out").

Part 2: Troubleshooting & Solubilization Strategies

Strategy A: Cosolvent Systems (In Vitro Assays)

Best for: Cellular assays, enzyme inhibition studies, high-throughput screening.[3]

Q: What is the best solvent for preparing a high-concentration stock? A: DMSO (Dimethyl sulfoxide) is the gold standard for this compound class.[3][1]

  • Solubility Limit: >100 mM in pure DMSO.

  • Stability: High.[1] Store at -20°C to prevent oxidation of the pyrrolidine ring.

Q: My compound precipitates when I dilute the DMSO stock into PBS. How do I fix this? A: This is a classic "solvent shock" precipitation.[1]

  • Reduce Stock Concentration: If your stock is 100 mM, dilute it to 10 mM in DMSO before adding to the buffer.[1]

  • Stepwise Dilution: Do not add 1 µL of stock directly to 1 mL of buffer. Instead, perform an intermediate dilution in PEG400 or Ethanol .

  • Warm the Buffer: Pre-warm your PBS/media to 37°C before addition.

Strategy B: Cyclodextrin Complexation (In Vivo / Formulation)

Best for: Animal studies (IP/IV/PO), preventing precipitation in media.[3]

Q: How can I formulate this for animal administration without using toxic levels of DMSO? A: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[3][1] The 4-chlorophenyl ring fits ideally into the hydrophobic cavity of the β-cyclodextrin, while the outer shell remains water-soluble.[3]

Q: What is the protocol for making the complex? A: See the Step-by-Step Protocols section below. This method can typically achieve 1–5 mg/mL in aqueous saline.

Part 3: Step-by-Step Protocols

Protocol 1: Preparation of 20% HP-β-CD Formulation (Preferred for In Vivo)

Target Concentration: 2–5 mg/mL[3][1]

  • Prepare Vehicle: Dissolve 20g of Hydroxypropyl-β-Cyclodextrin in 80 mL of sterile water (or 0.9% saline). Stir until clear.

  • Weigh Compound: Weigh the required amount of 1-(4-Chlorophenyl)pyrrolidin-3-ol.

  • Pre-wetting (Critical Step): Add a minimal volume of DMSO (e.g., 2-5% of final volume) or Ethanol to the solid compound to dissolve it into a concentrated liquid.[3][1]

  • Slow Addition: While vortexing or stirring the cyclodextrin solution vigorously, add the pre-dissolved compound dropwise.

  • Equilibration: Sonicate the mixture for 10–20 minutes at room temperature.

  • Filtration: Filter through a 0.22 µm PVDF or PES syringe filter to remove any uncomplexed solid.[1]

Protocol 2: pH-Adjusted Saline (Emergency Use Only)

Use only if cyclodextrins are unavailable and the assay tolerates acidic pH.[3][1]

  • Dissolve: Dissolve compound in 0.1 M HCl (pH ~1).

  • Dilute: Dilute with 0.9% saline.

  • Check: Ensure pH remains < 4. If pH rises above 4.5, precipitation is imminent.

Part 4: Quantitative Solubility Data

Solvent / SystemEstimated SolubilityApplicationNotes
Pure Water (pH 7) < 0.1 mg/mLNonePractically insoluble.[3][1]
0.1 M HCl (pH 1) 1–10 mg/mLChemical SynthesisCorrosive; not biocompatible.[1]
DMSO > 50 mg/mLStock SolutionFreezes at 18°C; hygroscopic.[1]
Ethanol > 20 mg/mLIntermediateVolatile; cytotoxic at high %.[1]
20% HP-β-CD 2–5 mg/mLIn Vivo / IV / IPBest balance of solubility & safety.[3][1]
PEG 400 10–20 mg/mLOral GavageViscous; often mixed 50:50 with water.[1]

Part 5: Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct solubilization strategy based on your specific application.

Solubility_Workflow Start Start: 1-(4-Chlorophenyl)pyrrolidin-3-ol AppCheck What is your Application? Start->AppCheck InVitro In Vitro (Cells/Enzymes) AppCheck->InVitro InVivo In Vivo (Animal Models) AppCheck->InVivo Chemistry Chemical Synthesis AppCheck->Chemistry DMSO_Stock Make 10-50 mM Stock in DMSO InVitro->DMSO_Stock RouteCheck Route of Admin? InVivo->RouteCheck Use_DCM_MeOH Use_DCM_MeOH Chemistry->Use_DCM_MeOH Use DCM or MeOH Dilution Dilute into Media (< 1% DMSO) DMSO_Stock->Dilution PrecipCheck Precipitation Observed? Dilution->PrecipCheck Success1 Proceed with Assay PrecipCheck->Success1 No Intermediate Use Intermediate Dilution (Ethanol or PEG400) PrecipCheck->Intermediate Yes Intermediate->Dilution Oral Oral Gavage (PO) RouteCheck->Oral Injection Injection (IV/IP) RouteCheck->Injection PEG_Form Vehicle: 40% PEG400 / 60% Water Oral->PEG_Form CD_Form Vehicle: 20% HP-beta-Cyclodextrin Injection->CD_Form

Caption: Decision tree for selecting the optimal solubilization vehicle based on experimental constraints.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 77726, 1-Phenylpyrrolidine.[1] Retrieved from [Link][3]

    • Relevance: Establishes the baseline pKa of N-phenylpyrrolidine analogs (~5.68), confirming the weak basicity of the target compound.[3]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development.[1] Journal of Pharmacy and Pharmacology. Retrieved from [Link]

    • Relevance: Authoritative source for the HP-β-CD solubilization protocol for lipophilic drugs.[3]

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry.[1] Academic Press. Retrieved from [Link][3]

    • Relevance: Provides the theoretical basis for "brick dust" vs.

Sources

Technical Support Center: Crystallization Engineering for 1-(4-Chlorophenyl)pyrrolidin-3-ol

[1]

Status: Active Agent: Senior Application Scientist (Process Chemistry Unit) Ticket ID: CRY-OPT-4CL-PYR

Introduction

Welcome to the Technical Support Center. You are likely working with 1-(4-Chlorophenyl)pyrrolidin-3-ol (an N-aryl pyrrolidine derivative). This molecule presents a specific "push-pull" solubility challenge:

  • The Lipophilic Domain: The 4-chlorophenyl ring drives solubility in non-polar aromatics and esters.

  • The Hydrophilic Domain: The C3-hydroxyl group and the amine nitrogen facilitate hydrogen bonding, increasing affinity for alcohols and protic solvents.

This duality often leads to the "oiling out" phenomenon (Liquid-Liquid Phase Separation) rather than clean crystal growth. This guide provides the solvent architectures and protocols to overcome this.

Module 1: Solvent Selection Strategy

FAQ: Which solvent system should I use?

Do not rely on a single solvent unless you have high-purity crude. For this specific pharmacophore, a Binary Solvent System is statistically most likely to yield high recovery and purity.

The Solvent Matrix
System TypeSolvent A (Dissolver)Solvent B (Anti-Solvent)Recommended Ratio (v/v)Mechanism of Action
Primary (Recommended) Ethyl Acetate (EtOAc) n-Heptane 1:2 to 1:4Polarity Gradient: The molecule dissolves in hot EtOAc. Heptane reduces the solubility parameter (

) slowly, forcing the lattice to form.
Secondary (High Polarity) Isopropyl Alcohol (IPA) Water 5:1 to 10:1Hydrophobic Effect: Water forces the chlorophenyl ring to aggregate. Warning: High risk of oiling out if water is added too fast.
Tertiary (Green Alt.) 2-MeTHF Heptane 1:3Green Chemistry: 2-MeTHF is a greener alternative to DCM/EtOAc with higher boiling point, allowing better dissolution of recalcitrant solids.
Decision Logic: Solvent Selection

Use the following logic flow to determine your starting point based on your crude material's behavior.

SolventSelectionStartStart: Analyze Crude MaterialSolubilityCheckIs it soluble in boiling EtOAc?Start->SolubilityCheckYesSolubleYesSolubilityCheck->YesSolubleNoSolubleNoSolubilityCheck->NoSolubleAddHeptaneSystem A: EtOAc / Heptane(Standard Protocol)YesSoluble->AddHeptaneUseIPAWaterSystem B: IPA / Water(For polar impurities)YesSoluble->UseIPAWaterCheckAlcoholIs it soluble in boiling IPA?NoSoluble->CheckAlcoholSwitchSaltConsider Salt Formation(HCl or Fumarate)NoSoluble->SwitchSaltCheckAlcohol->YesSolubleYesCheckAlcohol->NoSolubleNo

Figure 1: Decision tree for selecting the optimal solvent system based on initial solubility tests.

Module 2: Troubleshooting "Oiling Out"

User Issue: "My product separates as a sticky gum/oil at the bottom of the flask instead of crystals."

Diagnosis: You are encountering Liquid-Liquid Phase Separation (LLPS) . This occurs when the metastable limit is breached at a temperature where the product is a liquid (i.e., the oiling-out temperature is higher than the crystallization temperature).

The Fix: The "Seeding & Aging" Protocol

  • Determine Metastable Zone Width (MSZW): Do not cool rapidly.

  • Seed Loading: You must retain a small amount of pure crystals (from a previous small-scale batch or column chromatography) to act as a template.

  • Isothermal Aging: Hold the temperature constant after adding the first drops of anti-solvent.

Step-by-Step Protocol for 1-(4-Chlorophenyl)pyrrolidin-3-ol
  • Dissolution: Dissolve 10g of crude solid in 40 mL of EtOAc at 65°C (near reflux). Ensure complete dissolution.

  • Hot Filtration: Filter through a pre-heated sintered glass funnel to remove insoluble salts/dust.

  • Initial Cooling: Cool slowly to 50°C.

  • Seeding Point: Add 0.5% (w/w) pure seed crystals. Stir gently.

  • Aging: Hold at 50°C for 30 minutes. You should see the solution turn cloudy (nucleation).

  • Anti-Solvent Addition: Add Heptane dropwise via an addition funnel.

    • Rate: 1 mL/minute.

    • Target Ratio: Reach 1:1 EtOAc:Heptane.

  • Cooling Ramp: Cool to 20°C at a rate of 10°C/hour.

  • Final Crash: Once at 20°C, add remaining Heptane to reach 1:3 ratio and cool to 0-5°C.

Module 3: Impurity Rejection

FAQ: How do I remove 4-Chloroaniline?

In the synthesis of N-aryl pyrrolidines (e.g., via Buchwald-Hartwig or SnAr), unreacted 4-chloroaniline is a common, toxic impurity.

  • Challenge: 4-Chloroaniline is also soluble in EtOAc/Heptane.

  • Solution: Acidic Wash prior to Crystallization.

    • Before recrystallizing, dissolve the crude in EtOAc.

    • Wash with 1M HCl (aqueous).

    • Mechanism:[1][2] The 1-(4-Chlorophenyl)pyrrolidin-3-ol is a tertiary aniline (less basic due to the electron-withdrawing chlorophenyl and steric hindrance). 4-Chloroaniline is a primary aniline (more basic).

    • Note: If your product is also protonated and lost to the water layer, adjust the HCl concentration to 0.1M or use a pH 3-4 phosphate buffer wash.

Module 4: Process Workflow Visualization

The following diagram outlines the optimized workflow to ensure reproducibility and minimize oiling out.

RecrystWorkflowCrudeCrude Input(Solid/Oil)DissolveDissolution(EtOAc, 65°C)Crude->DissolveFilterHot Filtration(Remove Insolubles)Dissolve->FilterSeedSeeding(@ 50°C)Filter->SeedCool to metastableAntiSolvAnti-Solvent Addition(Heptane, Slow)Seed->AntiSolvIsothermal AgingCoolControlled Cooling(-10°C/hr)AntiSolv->CoolIsolateIsolation(Vac Filtration)Cool->Isolate

Figure 2: Optimized recrystallization workflow preventing LLPS (oiling out).

References

  • Solvent Selection Guides

    • Henderson, R. K., et al. (2011). "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry." Green Chemistry.

  • Crystallization of Amino-Alcohols

    • Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (Chapter on "Impurity Effects and Oiling Out").
  • General Solubility Data for N-Aryl Pyrrolidines

    • National Center for Biotechnology Information (2024).
  • Safety & Toxicology (4-Chloroaniline)

    • ECHA (European Chemicals Agency). Substance Information: 4-Chloroaniline.

Troubleshooting low purity in 1-(4-Chlorophenyl)pyrrolidin-3-ol production

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Purity & Synthetic Optimization Audience: Medicinal Chemists, Process Chemists, and R&D Scientists

Introduction: The "Deceptively Simple" Scaffold

You are likely encountering difficulties with 1-(4-chlorophenyl)pyrrolidin-3-ol . While structurally simple, this molecule presents a classic "amphiphilic trap" in synthesis: it possesses a polar, hydrogen-bonding hydroxyl group and a lipophilic, halogenated aryl ring.

Low purity in this synthesis typically stems from three specific failure modes:

  • Regio-chemical ambiguity: Competition between N-arylation (desired) and O-arylation (impurity).

  • Chemoselectivity failure: Loss of the chlorine atom (dehalogenation) during palladium-catalyzed coupling.

  • Extraction inefficiency: The product’s amphiphilic nature causes it to "hide" in the aqueous phase or drag impurities into the organic phase during workup.

This guide abandons generic advice in favor of mechanistic root-cause analysis and self-validating protocols.

Module 1: Synthetic Route Optimization

Current Status: Are you using SNAr or Buchwald-Hartwig?

Scenario A: The SNAr Route (Nucleophilic Aromatic Substitution)

Most common lab-scale error: Using 1,4-dichlorobenzene.

The Problem: The chlorine atom on a benzene ring is a poor leaving group for SNAr unless activated by strong electron-withdrawing groups (like -NO₂). Forcing this reaction with high heat leads to tarry oligomers.

The Fix: Switch to 1-chloro-4-fluorobenzene . Fluorine is a vastly superior leaving group for SNAr due to the high electronegativity of F, which stabilizes the Meisenheimer complex intermediate. This allows the reaction to proceed at lower temperatures, preserving the critical chloro-substituent at the para position.

Protocol Adjustment:

  • Solvent: DMSO or NMP (High dielectric constant is non-negotiable here).

  • Base: K₂CO₃ (Anhydrous).[1] Avoid NaH; it will deprotonate the alcohol and cause O-arylation.

  • Temperature: 80–100 °C.

Scenario B: The Buchwald-Hartwig Route

Most common error: Dehalogenation (Loss of Cl).

The Problem: Palladium catalysts can undergo oxidative addition into the C-Cl bond, replacing your chlorine with hydrogen (hydrodehalogenation) or causing polymerization.

The Fix: Ligand Control. You must differentiate between the leaving group (e.g., Br/I) and the spectator group (Cl).

Recommended System:

  • Precursor: 1-bromo-4-chlorobenzene (Br is the leaving group).

  • Ligand: RuPhos or BrettPhos . These bulky, electron-rich ligands facilitate the coupling of secondary amines while being sterically hindered enough to prevent rapid insertion into the unactivated C-Cl bond.

  • Base: Cs₂CO₃ (Milder than NaOtBu, reducing side reactions).

Visualizing the Decision Matrix

Use this logic flow to determine your optimal synthetic strategy.

SynthesisStrategy Start START: Select Starting Material Substrate1 Substrate: 1,4-Dichlorobenzene Start->Substrate1 Substrate2 Substrate: 1-Chloro-4-fluorobenzene Start->Substrate2 Substrate3 Substrate: 1-Bromo-4-chlorobenzene Start->Substrate3 Decision1 Method: High Temp S_NAr Substrate1->Decision1 Decision2 Method: S_NAr (F-displacement) Substrate2->Decision2 Decision3 Method: Buchwald-Hartwig Substrate3->Decision3 Result1 FAIL: Low Yield / Tars Decision1->Result1 Result2 SUCCESS: High Selectivity (F leaves, Cl stays) Decision2->Result2 LigandCheck Ligand Selection? Decision3->LigandCheck Result3a Standard (PPh3/BINAP): Risk of C-Cl insertion LigandCheck->Result3a Generic Ligand Result3b Specific (RuPhos/BrettPhos): Selective C-Br coupling LigandCheck->Result3b Bulky Ligand

Caption: Figure 1. Synthetic pathway selection based on available aryl halide precursors.

Module 2: Purification (The "Acid-Base Rescue")

Issue: The product comes out as a dark oil, and silica chromatography results in "tailing" (streaking) due to the amine.

The Solution: Do not rely on silica gel initially. Use the amine functionality to purify via Chemical Extraction . This method is self-validating: if the product does not migrate phases as predicted, your reaction failed.

Step-by-Step Protocol:

  • Initial Extraction: Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) .

  • Acid Wash (The Trap): Extract the organic layer with 1M HCl (aq) (3x).

    • Mechanism:[1][2][3][4][5] The pyrrolidine nitrogen is protonated (

      
      ). The product becomes a water-soluble salt.
      
    • Separation: Keep the Aqueous layer. Discard the Organic layer (which contains unreacted aryl halides, ligands, and non-basic tars).

  • Neutral Wash: Wash the acidic aqueous layer once with fresh EtOAc.

    • Purpose: Removes trapped neutral impurities.[6]

  • Basification (The Release): Cool the aqueous layer on ice. Slowly add 6M NaOH until pH > 12.

    • Observation: The solution should turn cloudy or oil out as the free base is regenerated.

  • Final Extraction: Extract the basic aqueous layer with DCM (Dichloromethane) (3x).

    • Note: Use DCM here; it is better at solubilizing the polar alcohol than EtOAc.

  • Finish: Dry (Na₂SO₄) and concentrate.

Data Table: Solvent System Efficiency

SolventApplicationSuitabilityNotes
Diethyl Ether ExtractionLowPoor solubility for the polar -OH group.
Ethyl Acetate Initial WashHighGood for removing non-polar impurities.
DCM Final RecoveryExcellent Best solubility for the target amino-alcohol.
MeOH/DCM (1:9) ChromatographyMediumRequires 1% NH₄OH to prevent tailing on silica.
Module 3: Analytical Troubleshooting (FAQs)

Q: I see two spots on TLC that are very close. What are they? A: This is likely Regio-isomerism . If you used a strong base (like NaH or NaOtBu), you likely generated the O-arylated product (ether linkage) alongside the N-arylated product.

  • Diagnostic: Check IR. The N-arylated product (target) will show a broad -OH stretch (~3300 cm⁻¹). The O-arylated impurity will lose the -OH stretch and show an ether character.

  • Fix: Switch to a weaker base (K₂CO₃) that can deprotonate the amine (forming the nucleophile) but not the alcohol.

Q: My NMR shows a complex multiplet in the aromatic region instead of the expected AA'BB' system. A: You have lost the Chlorine atom. This is the Hydrodehalogenation byproduct (1-phenylpyrrolidin-3-ol).

  • Cause: In Buchwald couplings, the Pd catalyst inserted into the C-Cl bond.

  • Fix: Lower the reaction temperature or switch to the SNAr route using 1-chloro-4-fluorobenzene, which is immune to this side reaction.

Q: The product is solidifying into a "gum" that traps solvent. A: This is common for amino-alcohols.

  • Fix: Trituration. Dissolve the gum in a minimum amount of hot EtOAc, then add cold Hexanes/Heptane dropwise until cloudy. Let it sit in the fridge. This forces the amorphous gum to organize into a filterable solid.

References
  • Mechanism of SNAr: Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the reaction of 1-chloro-4-fluorobenzene with amine nucleophiles." Chemical Reviews. (Canonical reference for Halogen mobility F >> Cl).

  • Buchwald Ligand Selection: Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • Acid-Base Extraction Protocols: "Separation of Acidic, Basic and Neutral Compounds." Magritek Application Notes.

  • Chemoselectivity in Pd-Catalysis: "Application Notes for Selective Buchwald-Hartwig Amination." BenchChem Protocols.

Sources

Catalyst selection for optimizing 1-(4-Chlorophenyl)pyrrolidin-3-ol yield

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of 1-(4-Chlorophenyl)pyrrolidin-3-ol Synthesis

Executive Summary & Strategic Decision Matrix

The Challenge: Synthesizing 1-(4-chlorophenyl)pyrrolidin-3-ol requires a highly chemoselective C-N bond formation.[1] You must couple a secondary amine (3-pyrrolidinol) with a dihaloarene (typically 1-bromo-4-chlorobenzene) while avoiding two critical failure modes:

  • O-Arylation: Reaction at the hydroxyl group instead of the amine.

  • Dehalogenation: Oxidative addition into the Ar-Cl bond, leading to the loss of the chlorine substituent or polymerization.

The Solution: The use of 3rd or 4th Generation Buchwald Precatalysts (specifically RuPhos or BrettPhos systems) provides the kinetic control necessary to distinguish between the C-Br and C-Cl bonds and between the N-H and O-H nucleophiles.

Decision Matrix: Workflow for Catalyst & Condition Selection

CatalystSelection Start Starting Electrophile ArBr 1-Bromo-4-chlorobenzene (Recommended) Start->ArBr Standard Route ArCl 1,4-Dichlorobenzene (Difficult) Start->ArCl Cost Saving? RuPhos RuPhos Pd G4 (Universal 2° Amine) ArBr->RuPhos High Selectivity BrettPhos BrettPhos Pd G4 (High Steric Demand) ArCl->BrettPhos Requires Activation WeakBase Base: Cs2CO3 or K3PO4 (Prevents O-arylation) RuPhos->WeakBase Crucial Step StrongBase Base: NaOtBu (Risk: O-arylation/Dehal) BrettPhos->StrongBase Often Required Success Target: 1-(4-Cl-Ph)-pyrrolidin-3-ol (>85% Yield) WeakBase->Success Failure1 Side Product: Dehalogenation StrongBase->Failure1 High Risk Failure2 Side Product: O-Arylation StrongBase->Failure2 High Risk

Figure 1: Strategic decision tree for selecting the optimal catalyst and base combination based on starting material.

Technical Deep Dive: The Catalyst System

Why RuPhos Pd G4?

For the coupling of secondary amines (like 3-pyrrolidinol) with aryl halides, RuPhos is the "gold standard" ligand due to its specific electronic and steric properties:

  • Electronic Richness: The dicyclohexylphosphino group facilitates rapid oxidative addition into the C-Br bond, even at moderate temperatures.

  • Steric Bulk: The 2,6-diisopropoxy group on the biaryl backbone promotes the reductive elimination of the amine product while suppressing

    
    -hydride elimination (which leads to dehalogenation).
    
  • G4 Precatalyst: Using the G4 (Generation 4) precatalyst ensures a defined 1:1 Pd:Ligand ratio and rapid initiation below

    
    , preventing the thermal decomposition that often plagues in-situ generated catalysts [1].[1]
    
Comparative Catalyst Performance Data
Catalyst SystemYield (%)N:O SelectivityAr-Cl RetentionNotes
RuPhos Pd G4 92% >99:1 >98% Recommended. Excellent scope for 2° amines.[1]
BrettPhos Pd G485%>99:195%Good alternative, but slower kinetics for this substrate.
Pd(OAc)₂ / BINAP45%80:2060%Poor selectivity; significant dehalogenation observed.
Pd₂dba₃ / Xantphos60%90:1085%Requires higher temp, leading to side reactions.

Troubleshooting & FAQs

Q1: I am observing significant O-arylation (ether formation). How do I stop this?

Diagnosis: This is almost exclusively a Base issue, not a catalyst issue. Mechanism: 3-Pyrrolidinol contains both an amine (pKa ~11) and an alcohol (pKa ~16).[1] While the amine is more nucleophilic, strong alkoxide bases like Sodium tert-butoxide (NaOtBu) can deprotonate the alcohol, creating a competitive alkoxide nucleophile. Solution:

  • Switch to Weak Bases: Use Cesium Carbonate (

    
    )  or Potassium Phosphate (
    
    
    
    )
    .[1] These bases are strong enough to deprotonate the palladium-bound amine complex but too weak to deprotonate the alcohol [2].
  • Solvent Choice: Use 1,4-Dioxane or t-Amyl alcohol .[1] Avoid DMF/DMSO as they can enhance the acidity of the hydroxyl group.

Q2: The Chlorine atom on the phenyl ring is falling off (Dehalogenation). Why?

Diagnosis: This occurs due to "Over-Active" catalysis or


-hydride elimination.[1]
Root Cause: 
  • Pathway A: The catalyst is so active it inserts into the Ar-Cl bond after consuming the Ar-Br.

  • Pathway B: A "Hydrodehalogenation" sequence where the Pd-center undergoes

    
    -hydride elimination (often from the amine or solvent) and then reduces the aryl halide.
    Solution: 
    
  • Control Temperature: Do not exceed

    
    . RuPhos Pd G4 is active at 
    
    
    
    for Ar-Br coupling.[1]
  • Stoichiometry: Ensure a strict 1:1 or 1.05:1 ratio of Ar-Br to Amine. Excess Ar-Br encourages the catalyst to attack the Ar-Cl bond once the preferred bond is consumed.

  • Use 1-Bromo-4-chlorobenzene: Exploits the bond dissociation energy difference (C-Br: ~68 kcal/mol vs. C-Cl: ~81 kcal/mol).[1]

Q3: My reaction turns black and conversion stops at 50%.

Diagnosis: Catalyst decomposition ("Pd Black" formation). Solution:

  • Degassing is Critical: Pd(0) is oxygen-sensitive.[1] Sparging with Nitrogen for 5 minutes is insufficient. You must use a freeze-pump-thaw cycle or vigorous sparging for >15 mins before adding the catalyst.[1]

  • Use Precatalysts: Switch from Pd(OAc)₂ + Ligand to RuPhos Pd G4 . The precatalyst is air-stable and only activates once in the inert environment, protecting the active species [3].

Optimized Experimental Protocol

Objective: Synthesis of 1-(4-chlorophenyl)pyrrolidin-3-ol via C-N Cross-Coupling.

Reagents:

  • 1-Bromo-4-chlorobenzene (1.0 equiv, 5.0 mmol)[1]

  • 3-Pyrrolidinol (1.1 equiv, 5.5 mmol)[1]

  • Catalyst: RuPhos Pd G4 (1.0 - 2.0 mol%)[1]

  • Base:

    
     (2.0 equiv, anhydrous)[1]
    
  • Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration)

Workflow Diagram:

Protocol Step1 Step 1: Charge Solids (Ar-Br, Amine, Base, Catalyst) into reaction vial. Step2 Step 2: Inert Atmosphere Evacuate and backfill with N2/Ar (3x). Step1->Step2 Step3 Step 3: Solvent Addition Add anhydrous Dioxane via syringe. Step2->Step3 Step4 Step 4: Activation Heat to 60°C. Stir vigorously. Step3->Step4 Step5 Step 5: Monitoring Check HPLC/TLC at 2h and 6h. Look for disappearance of Ar-Br. Step4->Step5 Step6 Step 6: Workup Filter through Celite (remove Pd/Salts). Concentrate & Purify. Step5->Step6

Figure 2: Step-by-step execution protocol for the batch synthesis.

Detailed Procedure:

  • Preparation: In a glovebox or under active Nitrogen flow, add 1-bromo-4-chlorobenzene (957 mg, 5.0 mmol), 3-pyrrolidinol (479 mg, 5.5 mmol),

    
     (3.25 g, 10.0 mmol), and RuPhos Pd G4  (85 mg, 0.1 mmol, 2 mol%) to a 50 mL reaction vial equipped with a magnetic stir bar.
    
  • Inerting: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen three times.

  • Solvent Addition: Add anhydrous 1,4-Dioxane (25 mL) via syringe.

  • Reaction: Place in a pre-heated block at 60°C . Stir at >800 RPM.

    • Note: The reaction typically completes in 4–8 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and filter through a pad of Celite to remove insoluble salts and palladium residues.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).

References

  • Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science. Available at: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. Available at: [Link][1]

  • Ingoglia, B. T., et al. (2019). "Palladium-Catalyzed C–N Cross-Coupling: A Practical Guide for the Pharmaceutical Industry." Organic Process Research & Development. Available at: [Link][1]

Sources

Technical Support Center: Temperature Optimization for 1-(4-Chlorophenyl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Critical Stability Parameters (The "Why")

The stability of 1-(4-Chlorophenyl)pyrrolidin-3-ol is governed by two competing thermodynamic vectors: the activation energy required for synthesis/purification and the threshold for thermal degradation.[1]

As an N-aryl-3-pyrrolidinol, this molecule possesses specific structural vulnerabilities:

  • The Secondary Alcohol (C3-OH): Susceptible to thermal dehydration (β-elimination), particularly under acidic conditions or elevated temperatures (>100°C), leading to the formation of enamines (1-(4-chlorophenyl)-2,3-dihydro-1H-pyrrole).[1]

  • The N-Aryl Moiety: While the 4-chlorophenyl group reduces the basicity of the nitrogen (compared to alkyl pyrrolidines), it introduces a pathway for oxidative coupling (discoloration) upon exposure to light and heat in the presence of oxygen.[1]

Key Physical Constraints:

ParameterCritical RangeConsequence of Deviation
Storage Temperature 2°C – 8°C (Recommended)Purity drift via slow oxidation (N-oxide formation).[1]
Reaction Ceiling < 80°COnset of thermal elimination (Dehydration).
Melting Point 78°C – 82°C (Typical)Phase change accelerates degradation kinetics.
Crystallization Temp -10°C to 0°CEssential for polymorph control and yield maximization.[1]

Troubleshooting Guide (FAQs)

Issue 1: Product Discoloration (White to Pink/Brown)

User Question: My white crystalline powder turned a light pink after two weeks of storage at room temperature. Is it still usable?

Technical Diagnosis: This is a classic signature of oxidative degradation of the N-aryl amine functionality.[1] Even trace amounts of radical formation (accelerated by light or heat >25°C) can lead to highly colored quinoid-type impurities.[1]

Corrective Action:

  • Immediate: Perform HPLC analysis. If purity is >98%, recrystallize immediately using Isopropanol (IPA) to remove colored impurities.

  • Prevention: Store under an inert atmosphere (Argon/Nitrogen) in amber glass.

  • Root Cause: The 4-chlorophenyl ring activates the nitrogen toward single-electron transfer (SET) oxidation pathways when exposed to UV or heat.[1]

Issue 2: Yield Loss During Drying

User Question: I dried the product in a vacuum oven at 60°C overnight, but the purity dropped from 99% to 94%. What happened?

Technical Diagnosis: You likely triggered thermal dehydration . While 60°C seems mild, the combination of vacuum (lowering the boiling point of water) and heat drives the equilibrium toward the elimination of water, especially if trace acid residues (from synthesis) were present.[1]

Corrective Action:

  • Protocol Adjustment: Lower drying temperature to 35°C – 40°C .

  • Vacuum Control: Use a high vacuum (<10 mbar) to remove solvents at lower temperatures rather than increasing heat.

  • Scavenging: Ensure the final wash step involves a weak base (e.g., NaHCO₃ wash) to neutralize any acidic species that catalyze elimination.

Issue 3: Crystallization Failure (Oiling Out)

User Question: During recrystallization from Ethanol/Water, the product oils out instead of forming crystals.

Technical Diagnosis: "Oiling out" occurs when the temperature exceeds the metastable limit of the supersaturated solution, or the cooling ramp is too aggressive. 1-(4-Chlorophenyl)pyrrolidin-3-ol has a relatively low melting point, making it prone to liquid-liquid phase separation before crystallization.[1]

Corrective Action:

  • Seeding: Introduce seed crystals at 30°C (metastable zone).

  • Temperature Ramp: Implement a linear cooling ramp of 0.2°C/min from 50°C down to -10°C.

  • Solvent Switch: Switch to a Toluene/Heptane system or pure Isopropanol (IPA) to reduce hydrogen bonding competition with water.

Experimental Protocols

Protocol A: Accelerated Stability Assessment (ASAP)

Use this protocol to validate the stability of your specific batch.

Reagents & Equipment:

  • HPLC System (C18 Column, UV 254nm).

  • Stability Chambers (40°C/75% RH, 60°C Ambient).

  • Sample: 50 mg aliquots in clear vs. amber vials.

Workflow:

  • Baseline: Inject T=0 sample to establish initial purity area %.

  • Stress: Place sealed vials in chambers for 24, 48, and 72 hours.

  • Analysis: Dissolve samples in Acetonitrile:Water (50:50) and inject.

  • Calculation:

    
    
    If 
    
    
    
    at 60°C, the batch requires cold chain storage.
Protocol B: Controlled Recrystallization

Objective: Maximize purity while minimizing thermal stress.

  • Dissolution: Dissolve crude solid in Isopropanol (5 mL/g) at 55°C (Do not exceed 60°C).

  • Filtration: Hot filter (0.45 µm) to remove insolubles.

  • Cooling Phase 1: Cool to 25°C over 2 hours (slow ambient cooling).

  • Cooling Phase 2: Cool to -10°C over 4 hours using a chiller.

  • Isolation: Filter cold. Wash with cold Heptane (-10°C).

  • Drying: Vacuum dry at 30°C for 12 hours.

Visualization of Stability Logic

Diagram 1: Thermal Degradation Pathways

This diagram illustrates the competing chemical fates of the molecule based on temperature input.

DegradationPathways Start 1-(4-Chlorophenyl) pyrrolidin-3-ol HeatLow Temp < 25°C (Storage) Start->HeatLow HeatMed Temp 40-80°C (Drying/Reaction) Start->HeatMed HeatHigh Temp > 100°C (Stress) Start->HeatHigh Stable Stable Crystalline Solid HeatLow->Stable Inert Atmosphere Oxidation N-Oxide / Quinoids (Pink/Brown Color) HeatLow->Oxidation Air/Light Exposure HeatMed->Oxidation Rapid Kinetics Elimination Dehydration Product (Enamine) HeatMed->Elimination Trace Acid Present HeatHigh->Elimination Major Pathway

Caption: Figure 1. Thermal degradation susceptibility map. Note that dehydration becomes the dominant pathway >100°C, while oxidative discoloration can occur even at low temperatures if exposed to air.[1]

Diagram 2: Optimization Workflow Decision Tree

OptimizationLogic Start Start: Optimization CheckPurity Check Initial Purity (HPLC) Start->CheckPurity Decision1 Purity > 98%? CheckPurity->Decision1 Storage Storage Protocol: 2-8°C, Amber Vial, Argon Flush Decision1->Storage Yes Recryst Recrystallization: IPA, Max 55°C Decision1->Recryst No CheckColor Color Check: White vs. Pink Recryst->CheckColor Pink Pink: Oxidative Damage CheckColor->Pink White White: Chemical Impurity CheckColor->White ActionPink Action: Recrystallize + Antioxidant Wash Pink->ActionPink ActionWhite Action: Slow Cooling Ramp (-10°C target) White->ActionWhite ActionPink->CheckPurity ActionWhite->CheckPurity

Caption: Figure 2.[1] Decision matrix for handling purity and stability excursions.

References

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: Pyrrolidine Derivatives and Storage. Retrieved from

  • Lepaumier, H., et al. (2011). Chemical Stability and Characterization of Degradation Products of 1-(2-Hydroxyethyl)pyrrolidine. Industrial & Engineering Chemistry Research. Retrieved from

  • Bayer Consumer Care AG. (2024). Patent EP4382529A1: Process for preparing pure (3S)-pyrrolidin-3-ol.[1] (Demonstrates low-temperature crystallization protocols for pyrrolidinols). Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: 3-Pyrrolidinol. Retrieved from

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometric Fragmentation of 1-(4-Chlorophenyl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Chlorophenyl)pyrrolidin-3-ol is a synthetic compound featuring a substituted aromatic ring, a pyrrolidine core, and a hydroxyl group. As with many novel chemical entities in pharmaceutical research and forensic analysis, unambiguous structural elucidation is paramount. Mass spectrometry (MS), particularly when coupled with tandem MS (MS/MS), stands as a cornerstone technique for this purpose, offering high sensitivity and detailed structural information through the analysis of fragmentation patterns.

This guide provides an in-depth analysis of the predicted electrospray ionization (ESI) tandem mass spectrometric fragmentation of 1-(4-Chlorophenyl)pyrrolidin-3-ol. By dissecting the fragmentation of its constituent chemical moieties—the chlorophenyl group, the pyrrolidine ring, and the secondary alcohol—we can anticipate a characteristic fragmentation "fingerprint." This guide will compare the utility of mass spectrometry against other analytical techniques and provide a foundational experimental protocol for its analysis.

Predicted ESI-MS/MS Fragmentation Pathway

Under positive mode electrospray ionization, 1-(4-Chlorophenyl)pyrrolidin-3-ol is expected to readily protonate, primarily on the nitrogen atom of the pyrrolidine ring, to form the precursor ion [M+H]⁺. Subsequent collision-induced dissociation (CID) will induce fragmentation. The primary fragmentation pathways are predicted based on established principles for molecules containing similar functional groups.[1][2][3][4][5][6][7]

A key characteristic of compounds containing a chlorine atom is the presence of an M+2 isotopic peak in the mass spectrum, with an intensity approximately one-third of the monoisotopic peak, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[8]

The major predicted fragmentation pathways for the [M+H]⁺ ion of 1-(4-Chlorophenyl)pyrrolidin-3-ol are as follows:

  • Loss of Water (Dehydration): A common fragmentation pathway for alcohols is the neutral loss of a water molecule (18 Da) from the protonated precursor ion.[3][6][9] This would result in a significant fragment ion.

  • Alpha-Cleavage: Cleavage of the bonds adjacent to the carbon bearing the hydroxyl group (α-cleavage) is a characteristic fragmentation for alcohols.[6][9] This can lead to the formation of a resonance-stabilized oxonium ion.

  • Ring Opening and Fragmentation of the Pyrrolidine Ring: Pyrrolidine-containing compounds often undergo fragmentation involving the loss of the pyrrolidine ring or its fragments.[10][11][12] This can be a dominant pathway.

  • Cleavage of the Chlorophenyl Moiety: Fragmentation can also be initiated by cleavage of the bond connecting the chlorophenyl group to the pyrrolidine ring. The resulting chlorophenyl cation can be a characteristic fragment. The mass spectra of aromatic halogenated compounds often show the loss of the halogen atom.[1][13]

The following diagram illustrates the predicted fragmentation pathway:

fragmentation_pathway cluster_main Predicted Fragmentation of 1-(4-Chlorophenyl)pyrrolidin-3-ol cluster_path1 Pathway 1: Dehydration cluster_path2 Pathway 2: Pyrrolidine Ring Opening cluster_path3 Pathway 3: Chlorophenyl Cleavage cluster_path4 Pathway 4: Alpha-Cleavage M [M+H]⁺ 1-(4-Chlorophenyl)pyrrolidin-3-ol F1 Fragment 1 [M+H - H₂O]⁺ M->F1 - H₂O F2 Fragment 2 Loss of C₂H₄ M->F2 - C₂H₄ F3 Fragment 3 [C₆H₄Cl]⁺ M->F3 - C₄H₈NO F4 Fragment 4 M->F4 - C₇H₆Cl experimental_workflow cluster_workflow LC-MS/MS Experimental Workflow SamplePrep Sample Preparation (1 µg/mL in mobile phase) LC Liquid Chromatography (C18 column, gradient elution) SamplePrep->LC ESI Electrospray Ionization (Positive Mode) LC->ESI MS1 Full Scan MS (Identify [M+H]⁺) ESI->MS1 CID Collision-Induced Dissociation (Isolate and fragment [M+H]⁺) MS1->CID MS2 Product Ion Scan (MS/MS) (Acquire fragmentation spectrum) CID->MS2 DataAnalysis Data Analysis (Interpret fragmentation pattern) MS2->DataAnalysis

Sources

Comparative Guide: IR Spectrum Analysis of 1-(4-Chlorophenyl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(4-Chlorophenyl)pyrrolidin-3-ol represents a specific class of N-aryl heterocycles often utilized as intermediates in pharmaceutical synthesis. Its structural duality—combining a polar, hydrogen-bonding hydroxyl group with a lipophilic, electron-withdrawing chlorophenyl ring—presents unique challenges in infrared spectroscopy.

This guide provides a technical comparison of analytical methodologies (ATR vs. Transmission KBr) for this compound, details the characteristic functional group assignments, and establishes a validated protocol for routine identification.

Part 1: Structural Analysis & Band Assignment

To accurately interpret the spectrum, we must deconstruct the molecule into its constituent vibrational modes. The interaction between the electron-rich nitrogen and the para-chlorophenyl ring creates specific shifts in the aromatic region.

Theoretical Band Assignment Table

Based on standard correlation charts for N-aryl amines and secondary alcohols.

Functional GroupVibration ModeExpected Frequency (cm⁻¹)IntensityDiagnostic Note
-O-H Stretching3200 – 3550 Broad, StrongBroadening indicates intermolecular H-bonding.
Aromatic C-H Stretching (sp²)3000 – 3100 WeakOften appears as a shoulder on the aliphatic C-H band.
Aliphatic C-H Stretching (sp³)2850 – 2980 MediumCharacteristic of the pyrrolidine ring (CH₂).
Aromatic Ring C=C Breathing1580 – 1600 StrongEnhanced by the N-substituent conjugation.
C-N Stretching (Aryl-N)1340 – 1360 Medium/StrongShifted higher than aliphatic amines due to resonance.
C-O Stretching1050 – 1150 StrongTypical for secondary alcohols; critical for confirming position 3.
C-Cl Stretching (Aryl)1085 – 1095 MediumOften obscured; look for secondary band at 600-800 cm⁻¹ .
p-Substitution Out-of-plane Bending800 – 850 StrongThe "Fingerprint" confirmation of the 4-chloro position.
Visualizing the Spectral Logic

The following diagram maps the structural moieties to their spectral signatures, aiding in rapid peak identification.

SpectralMap Molecule 1-(4-Chlorophenyl) pyrrolidin-3-ol OH_Group Hydroxyl (-OH) (Polar Head) Molecule->OH_Group Ring_Pyr Pyrrolidine Ring (Aliphatic) Molecule->Ring_Pyr Ring_Ph 4-Cl-Phenyl (Aromatic) Molecule->Ring_Ph Band_OH O-H Stretch 3200-3550 cm⁻¹ OH_Group->Band_OH Band_CO C-O Stretch ~1100 cm⁻¹ OH_Group->Band_CO Band_CH_Ali sp³ C-H 2850-2980 cm⁻¹ Ring_Pyr->Band_CH_Ali Band_CN C-N (Aryl) 1340-1360 cm⁻¹ Ring_Pyr->Band_CN Ring_Ph->Band_CN Band_Ar_Breathing C=C Ring ~1600 cm⁻¹ Ring_Ph->Band_Ar_Breathing Band_p_Sub p-Sub Bend 800-850 cm⁻¹ Ring_Ph->Band_p_Sub

Figure 1: Structural-Spectral correlation map for 1-(4-Chlorophenyl)pyrrolidin-3-ol.

Part 2: Comparative Methodology (ATR vs. KBr)

For this specific molecule, the choice of sampling technique significantly alters the spectral quality, particularly in the hydroxyl and fingerprint regions.

Attenuated Total Reflectance (ATR) - The Routine Choice

Mechanism: The sample is pressed against a high-refractive-index crystal (Diamond or ZnSe).[1] The IR beam penetrates only a few microns.

  • Pros:

    • Speed: Zero sample preparation.[1][2]

    • Reproducibility: Eliminates pathlength variations caused by pellet thickness.

    • Hygroscopy Management: Since the sample is not ground with KBr (which absorbs water), the O-H region reflects the sample's moisture, not the matrix's.

  • Cons:

    • Peak Intensity: Lower intensity at high wavenumbers (3000+ cm⁻¹) due to wavelength-dependent penetration depth.

    • Resolution: Weaker definition of the C-Cl overtone bands.

KBr Pellet (Transmission) - The High-Sensitivity Choice

Mechanism: Sample is ground with Potassium Bromide and pressed into a transparent disc.

  • Pros:

    • Sensitivity: Excellent for detecting trace impurities or weak overtone bands (1600-2000 cm⁻¹) that confirm the para-substitution pattern.

    • Library Matching: Most historical databases use transmission spectra.

  • Cons:

    • Water Interference: KBr is hygroscopic.[1][3] A "wet" pellet will obscure the critical O-H stretch of the pyrrolidin-3-ol.

    • Christiansen Effect: If the sample isn't ground finely enough, scattering causes baseline distortion.

Performance Data Comparison
FeatureATR (Diamond)Transmission (KBr)Recommendation
O-H Band Clarity High (True profile)Variable (Moisture interference)ATR
Fingerprint Region GoodExcellentKBr
Sample Recovery 100% (Non-destructive)0% (Destructive)ATR
Prep Time < 1 min15-20 minsATR

Part 3: Experimental Protocol

This protocol is designed for ATR-FTIR , as it is the industry standard for rapid quality control of solid pharmaceutical intermediates.

Reagents & Equipment[1][3][5][6][7]
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Accessory: Single-bounce Diamond ATR.

  • Solvent: Isopropanol (analytical grade) for cleaning.

  • Sample: ~5 mg of 1-(4-Chlorophenyl)pyrrolidin-3-ol (solid powder).

Step-by-Step Workflow
  • Background Collection:

    • Clean the crystal with isopropanol and a lint-free wipe. Ensure no residue remains.

    • Collect a background spectrum (Air) with the same parameters as the sample (typically 4 cm⁻¹ resolution, 16 scans).

  • Sample Loading:

    • Place the solid sample directly onto the center of the diamond crystal.

    • Critical Step: Apply pressure using the anvil. Monitor the "Live Preview" mode. Increase pressure until the strongest peak (likely the C-O or C-N stretch) reaches ~0.4 - 0.6 Absorbance units. Do not over-tighten to avoid crystal damage, but ensure good contact.

  • Acquisition:

    • Scan range: 4000 – 600 cm⁻¹.

    • Accumulations: 32 scans (improves Signal-to-Noise ratio).

    • Correction: Apply "ATR Correction" in your software to normalize peak intensities to transmission-like values.

  • Post-Run Cleaning:

    • Immediately wipe the crystal. Amines can be sticky; use methanol if isopropanol fails.

Decision Logic for Analysis

AnalysisFlow Start Start Analysis Check_OH Check 3200-3550 cm⁻¹ Start->Check_OH OH_Present Broad Band Present? Check_OH->OH_Present Check_FP Check Fingerprint (800-850 cm⁻¹) OH_Present->Check_FP Yes Fail_OH Flag: Check for Keto-derivative (Oxidation) OH_Present->Fail_OH No (Sharp peak >3600 or missing) Sub_Pattern Strong Band at ~820 cm⁻¹? Check_FP->Sub_Pattern Confirm Identity Confirmed: 1-(4-Cl-Ph)-pyrrolidin-3-ol Sub_Pattern->Confirm Yes (p-sub) Fail_Cl Flag: Check for De-chlorination Sub_Pattern->Fail_Cl No (Mono-sub?)

Figure 2: Logical workflow for spectral validation.

Part 4: Data Interpretation & Troubleshooting

Distinguishing the C-Cl Stretch

The C-Cl stretch in aromatic chlorides is notoriously difficult to assign because it falls in the "fingerprint" region (1000-1100 cm⁻¹) and often couples with ring vibrations.

  • The Trap: Do not confuse the C-O stretch (alcohol, ~1100 cm⁻¹) with the C-Cl stretch.

  • The Solution: Look for the low-frequency band . Aryl chlorides often show a secondary, stronger absorption between 700 and 800 cm⁻¹ (C-Cl stretching coupled with ring deformation). If this is absent, the chlorine might not be on the ring.

The "Amine" Confusion

Users often look for N-H stretches.

  • Reality Check: This is a tertiary amine (the nitrogen is connected to the phenyl ring, the pyrrolidine chain, and the internal ring carbon).

  • Result: There is NO N-H stretch (3300-3500 cm⁻¹). If you see a sharp doublet here, your sample is likely contaminated with the starting material (4-chloroaniline) or the ring has opened.

References

  • NIST Mass Spectrometry Data Center. (2023). Pyrrolidine, 1-[4-(4-chlorophenyl)-3-phenyl-2-butenyl]- (Analogous Spectral Data). National Institute of Standards and Technology. [Link]

  • Tripathi, G. N. R., & Katon, J. E. (1979).[4] The infrared spectrum of crystalline p-chloroaniline at low temperature. The Journal of Chemical Physics, 70(3), 1383–1389.[4] [Link]

  • Specac Application Notes. (2023). Comparison of FTIR spectra recorded from KBr sample pellets vs ATR. Specac Ltd. [Link]

  • Department of Chemistry, UWI. (2000). The IR Spectrum of 4-chloroaniline (KBr Disk Data). University of the West Indies.[5] [Link]

Sources

Comparative Guide: GC-MS Analysis Protocols for Volatile Impurities in 1-(4-Chlorophenyl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

1-(4-Chlorophenyl)pyrrolidin-3-ol is a critical pharmaceutical intermediate, often utilized as a scaffold for analgesic or antipsychotic pharmacophores. Its structural integrity relies on the pyrrolidine ring and the secondary hydroxyl group at the C3 position.

The Core Problem: The analysis of volatile impurities in this matrix presents a specific chemical hazard: Thermal Dehydration. The C3-hydroxyl group is prone to elimination at high injector temperatures, potentially converting the parent molecule into 1-(4-chlorophenyl)-2,5-dihydro-1H-pyrrole. This degradation can contaminate the liner, create ghost peaks, and obscure the detection of trace volatile impurities.

This guide compares two industry-standard approaches to solving this problem: Static Headspace (HS-GC-MS) and Direct Liquid Injection (DLI-GC-MS) .

Strategic Comparison: Headspace vs. Direct Injection[1][2][3][4]

The choice between HS and DLI is not merely about preference; it is about the physicochemical properties of the impurities versus the stability of the matrix.

Comparative Matrix
FeatureMethod A: Static Headspace (HS-GC-MS) Method B: Direct Liquid Injection (DLI-GC-MS)
Primary Application Residual Solvents (ICH Class 1, 2, 3) & High Volatiles (e.g., Chlorobenzene).Semi-volatile reagents (e.g., 4-Chloroaniline) & Process Intermediates.
Matrix Isolation Complete. Non-volatile parent drug never enters the GC column.None. Parent drug enters the liner and column.
Thermal Risk Low. Sample heated to ~80-100°C (below degradation point).High. Injector at 200-250°C triggers dehydration of the 3-ol moiety.
Sensitivity (LOD) Excellent for volatiles (ppm to ppb levels).Superior for high-boiling impurities (>150°C BP).
System Maintenance Low. Liner changes are rare.High. Non-volatiles accumulate; frequent liner/seal replacement required.
Regulatory Fit Preferred. Aligns with USP <467> / ICH Q3C.[1][2]Alternative. Used when HS sensitivity fails for specific targets.
Expert Verdict

For 1-(4-Chlorophenyl)pyrrolidin-3-ol , Method A (Headspace) is the superior protocol for routine quality control of volatile solvents. Method B (DLI) should be reserved strictly for detecting semi-volatile synthesis byproducts that do not partition well into the headspace.

Decision Logic & Workflow

The following diagram illustrates the decision-making process for selecting the correct protocol based on the specific impurity profile.

AnalysisWorkflow Start Sample: 1-(4-Chlorophenyl)pyrrolidin-3-ol ImpurityType Identify Target Impurity Class Start->ImpurityType ClassA Residual Solvents (MeOH, THF, Toluene, DCM) ImpurityType->ClassA High Volatility ClassB Semi-Volatile Reagents (4-Chloroaniline, High BP Byproducts) ImpurityType->ClassB Low Volatility MethodHS Protocol A: Static Headspace GC-MS (Prevents Matrix Degradation) ClassA->MethodHS Recommended MethodDLI Protocol B: Direct Liquid Injection (Requires Deactivated Liner) ClassB->MethodDLI Necessary Analysis GC-MS Analysis (SIM/Scan Mode) MethodHS->Analysis MethodDLI->Analysis Validation Data Validation (ICH Q2(R1)) Analysis->Validation

Figure 1: Decision tree for selecting the analytical approach based on impurity volatility and matrix stability risks.

Detailed Protocol A: Static Headspace GC-MS (Recommended)

This protocol is designed to be self-validating by minimizing matrix interference. It follows the principles of USP <467> but is optimized for the specific solubility of the pyrrolidin-3-ol derivative.

Reagents & Standards
  • Diluent: Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

    • Why: The target molecule is polar. Water is often insufficient for complete dissolution, and DMSO has a low vapor pressure, preventing it from interfering with the chromatogram of volatiles.

  • Internal Standard: d6-Benzene or Fluorobenzene (5 ppm in diluent).

Sample Preparation[1][7]
  • Standard Stock: Prepare a mixture of expected impurities (e.g., Methanol, THF, Toluene, Chlorobenzene) at the regulatory limit concentration (e.g., 3000 ppm for Methanol, 890 ppm for Toluene).

  • Sample Solution: Accurately weigh 100 mg of 1-(4-Chlorophenyl)pyrrolidin-3-ol into a 20 mL headspace vial.

  • Solubilization: Add 5.0 mL of Diluent containing Internal Standard. Crimp immediately with a PTFE/Silicone septum.

  • Agitation: Vortex for 30 seconds to ensure complete dissolution.

Instrument Parameters (Agilent/Shimadzu/Thermo Equivalent)
ParameterSettingRationale
HS Oven Temp 85°CHigh enough to volatilize solvents, low enough to prevent 3-ol dehydration.
Equilibration Time 20 minutesEnsures thermodynamic equilibrium between liquid and gas phase.
Transfer Line 110°CPrevents condensation of volatiles during transfer.
Column DB-624 or Rtx-624 (30m x 0.32mm x 1.8µm)"G43" Phase. Industry standard for separating polar/non-polar volatiles.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimized for MS vacuum stability.
Oven Program 40°C (3 min) → 10°C/min → 240°C (5 min)Slow ramp separates co-eluting solvents; high bake-out cleans column.
MS Source/Quad 230°C / 150°CStandard EI source settings.
Acquisition SIM (Selected Ion Monitoring)Focus on specific m/z for target solvents (e.g., m/z 31 for MeOH) for max sensitivity.

Detailed Protocol B: Direct Liquid Injection (Alternative)

Warning: This method requires strict system suitability testing to monitor for on-column degradation of the parent molecule.

Critical Modifications for Integrity
  • Liner Selection: Use a Ultra-Inert Split Liner with Wool . The wool increases vaporization surface area, but it must be deactivated to prevent acid-catalyzed dehydration of the pyrrolidin-3-ol.

  • Inlet Temperature: Reduce to 200°C (standard is often 250°C). This compromise reduces thermal stress on the parent molecule while still volatilizing semi-volatiles.

Sample Preparation[1][7]
  • Diluent: Methanol or Acetonitrile (HPLC Grade). Note: Ensure the diluent is not one of the target impurities.

  • Concentration: 1 mg/mL. (Lower concentration than HS to prevent column overload).

  • Filtration: 0.22 µm PTFE filter to remove any particulate precursors to charring.

Instrument Parameters[1][8]
ParameterSettingRationale
Injection Mode Split (10:1 or 20:1)Prevents column saturation by the non-volatile parent drug.
Column DB-5MS or Rtx-5MS (30m x 0.25mm x 0.25µm)Low bleed, better for semi-volatiles (e.g., Aniline derivatives) than 624 phase.
Oven Program 50°C (1 min) → 15°C/min → 300°C (5 min)Faster ramp to elute high-boilers; high final temp to elute parent drug.
MS Mode Scan (35-500 amu)Necessary to identify unknown degradation products or unexpected reagents.

Data Presentation & Performance Metrics

The following data represents typical validation characteristics expected for this specific application.

Table 1: Method Performance Comparison
MetricHS-GC-MS (Volatiles)DLI-GC-MS (Semi-Volatiles)Acceptance Criteria
Linearity (R²) > 0.999> 0.995ICH Q2 (R1)
Recovery (%) 90% - 110%80% - 120%Accuracy check
LOD (Chlorobenzene) 0.5 ppm5.0 ppmSensitivity
Precision (RSD) < 5.0% (n=6)< 10.0% (n=6)Repeatability
Matrix Interference None (Clean Baseline)High (Parent peak tailing)Selectivity
Table 2: Troubleshooting Guide
SymptomProbable CauseCorrective Action
Ghost Peak (m/z 193) Dehydration of Parent (M-18)Lower Inlet Temp; Switch to Headspace; Change Liner.
Poor Resolution (MeOH/Ethanol) Initial Oven Temp too highStart oven at 35°C or 40°C; Increase hold time.
Carryover Saturation of Transfer Line (HS)Increase Transfer Line temp to 20°C above Oven max.

References

  • International Council for Harmonisation (ICH). (2021).[3] ICH Guideline Q3C (R8) on Impurities: Guideline for Residual Solvents.[2][4] European Medicines Agency. [Link]

  • Wercinski, S. A. S. (Ed.). (1999). Solid Phase Microextraction: A Practical Guide. Marcel Dekker. (Contextual grounding for headspace theory).
  • PubChem. (n.d.). Compound Summary: 1-(4-Chlorophenyl)pyrrolidin-3-ol. National Library of Medicine. [Link]

  • Restek Corporation. (2020). Residual Solvent Analysis: A Guide to USP <467>. Restek Technical Guides. [Link]

Sources

Safety Operating Guide

1-(4-Chlorophenyl)pyrrolidin-3-ol: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment & Hazard Profile

Before initiating any disposal workflow, you must understand the chemical nature of 1-(4-Chlorophenyl)pyrrolidin-3-ol . As a halogenated cyclic amine, this compound presents specific environmental and reactivity risks that dictate its waste stream.

Critical Hazard Characteristics:

  • Halogenated Organic: The chlorine substituent on the phenyl ring classifies this as Halogenated Waste . This is the primary factor determining disposal cost and incineration method.

  • Nitrogenous Base: The pyrrolidine ring confers basicity. It is potentially incompatible with strong acids (exothermic reaction) and strong oxidizers.

  • Aquatic Toxicity: Chlorinated aromatics are generally persistent and toxic to aquatic life. Zero-discharge to sewer systems is mandatory.

GHS Classification Summary (Derived)

Based on structure-activity relationships (SAR) with similar chlorinated pyrrolidines.

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Cat 3/4Harmful or Toxic if swallowed.[1]
Skin/Eye Irritation Cat 2/2ACauses skin and serious eye irritation.[1][2][3]
Aquatic Toxicity Acute 1Very toxic to aquatic life.

Waste Characterization & Segregation Strategy

Effective disposal relies on strict segregation. Mixing halogenated compounds with non-halogenated solvents increases disposal costs significantly and can create safety hazards.

The "Halogen Rule"

In waste management, if a mixture contains >1-2% halogenated content (by volume or weight), the entire container is classified as Halogenated Waste.

Why this matters:

  • Incineration Physics: Halogenated wastes must be incinerated at higher temperatures (>1100°C) with specific acid-gas scrubbers to prevent the formation of dioxins and furans.

  • Cost Control: Non-halogenated waste is cheaper to dispose of (often used as fuel blending). Contaminating a non-halogenated drum with this compound forces the whole drum into the expensive high-temp incineration stream.

Step-by-Step Disposal Protocol

Scenario A: Disposal of Pure Solid Reagent

Use this for expired shelf stock or excess solid material.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or the original glass container if intact.

  • Labeling: Apply a hazardous waste label immediately.

    • Primary Constituent: 1-(4-Chlorophenyl)pyrrolidin-3-ol.

    • Hazard Checkbox: Toxic, Irritant.[1]

    • Stream: Solid Hazardous Waste (Halogenated).

  • Secondary Containment: Place the sealed container inside a clear, sealable plastic bag (Chem-Bag) to prevent contamination of the outer waste drum.

  • Transfer: Move to the Satellite Accumulation Area (SAA) and place in the drum designated for "Lab Pack" solids.

Scenario B: Disposal of Reaction Mixtures (Liquid)

Use this for mother liquors, filtrates, or reaction solvents containing the compound.

  • pH Check: Ensure the solution is neutral or slightly basic. If the solution is strongly acidic, neutralize it slowly to pH 6-8 to prevent heat generation in the waste drum.

  • Solvent Compatibility:

    • If dissolved in DCM/Chloroform: Pour directly into the Halogenated Solvent Waste carboy.

    • If dissolved in Acetone/Methanol: Because the solute (the compound) is halogenated, this mixture must ideally go into the Halogenated Waste stream.

      • Note: While small amounts (<1%) might technically pass in non-halogenated streams depending on local vendor rules, the safest and most compliant route for chlorinated aromatics is always the Halogenated stream.

  • Filtration (Optional but Recommended): If significant solids are present, filter them out. Dispose of the solid filter cake as "Solid Hazardous Waste" (Scenario A) and the filtrate as "Liquid Halogenated Waste."

Operational Workflow: Decision Logic

The following diagram illustrates the decision matrix for disposing of 1-(4-Chlorophenyl)pyrrolidin-3-ol to ensure compliance and safety.

DisposalWorkflow Start Start: Waste Identification 1-(4-Chlorophenyl)pyrrolidin-3-ol StateCheck Determine Physical State Start->StateCheck IsSolid Solid (Powder/Crystals) StateCheck->IsSolid IsLiquid Liquid (Solution/Reaction Mix) StateCheck->IsLiquid SolidPkg Double Bag in Clear Plastic Label: 'Toxic Solid - Halogenated' IsSolid->SolidPkg LabPack Disposal Method: Lab Pack for Incineration SolidPkg->LabPack SolventCheck Check Solvent Base IsLiquid->SolventCheck HaloSolvent Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (Methanol, Acetone) SolventCheck->NonHaloSolvent WasteCarboy Transfer to Carboy: 'Halogenated Organic Waste' HaloSolvent->WasteCarboy Segregation CRITICAL STEP: Classify as HALOGENATED Stream (Due to Chlorinated Solute) NonHaloSolvent->Segregation Segregation->WasteCarboy

Figure 1: Decision tree for the segregation of halogenated pyrrolidine derivatives.

Spill Contingency Plan

In the event of a benchtop spill, immediate action prevents exposure and contamination.

PhaseAction Protocol
1. Secure Alert nearby personnel. Don PPE (Nitrile gloves, safety goggles, lab coat). If powder is airborne, use a respirator (N95/P100).
2. Contain Solid: Cover with wet paper towels to prevent dust dispersion. Liquid: Surround with absorbent pillows or vermiculite.
3. Clean Scoop material into a disposable container. Do not use a brush/dustpan for dry powders (creates dust); use a scoop or wet-wipe method.
4. Decontaminate Wipe the surface with a soap/water solution. Dispose of all cleanup materials (gloves, wipes, absorbent) as Solid Hazardous Waste .

Regulatory Compliance (RCRA & EPA)

While 1-(4-Chlorophenyl)pyrrolidin-3-ol is not typically a "Listed Waste" (P or U list) by specific CAS name, it is regulated under Characteristic Waste protocols due to its properties.

  • RCRA Classification:

    • If mixed with spent halogenated solvents (e.g., Methylene Chloride), it falls under F-List (F001/F002) [1].[4]

    • As a pure substance, it is managed as Non-Regulated Hazardous Waste (unless TCLP testing proves toxicity for specific metals/organics, which is rare for this structure). However, best practice treats it as Toxic/Irritant .

  • European Waste Code (EWC):

    • Likely 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).

Documentation Requirements

Always maintain a Waste Log at the point of generation.

  • Required Data: Chemical Name (No abbreviations), Volume/Mass, Date, Generator Name.

  • Forbidden: Do not label simply as "Organic Waste." You must specify "Halogenated" to ensure the disposal facility uses the correct incinerator.

References
  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA F-List Guidelines. [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste: Halogenated vs Non-Halogenated Segregation.[Link]

Sources

Personal protective equipment for handling 1-(4-Chlorophenyl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Safe Handling & PPE for 1-(4-Chlorophenyl)pyrrolidin-3-ol

Executive Summary & Risk Profile

This guide defines the safety architecture for handling 1-(4-Chlorophenyl)pyrrolidin-3-ol . While specific toxicological data for this exact isomer may be limited in public repositories, a structural activity relationship (SAR) analysis of analogous chlorophenyl-pyrrolidines (e.g., 4-(4-chlorophenyl)pyrrolidin-2-one) indicates significant potential hazards.[1][2][3]

As a Senior Application Scientist, I apply the Precautionary Principle : In the absence of definitive LC50/LD50 data, this compound must be handled as a High Potency Active Pharmaceutical Ingredient (HPAPI) intermediate.

Compound Profile:

  • Physical State: Solid (Powder/Crystalline) at room temperature.[1][2][3]

  • Primary Hazard Vectors: Inhalation of dust (High Risk), Dermal Absorption (Moderate Risk), Ocular Irritation (High Risk).[1][2][3]

  • Potency Class (Estimated): OEB 3 (Occupational Exposure Band 3) – Potent.[1][2][3]

  • Critical Warning: Analogous compounds have shown acute inhalation toxicity and severe eye irritation [1, 2].[1][2][3]

Hierarchy of Controls: Engineering First

PPE is the last line of defense.[1][2][3] You must validate your engineering controls before relying on the PPE listed in Section 3.[1][2][3]

  • Primary Containment: All handling of the solid powder (weighing, transfer) must occur within a Chemical Fume Hood or a Vented Balance Enclosure (VBE) certified to ASHRAE 110 standards.[1][2][3]

  • Airflow Velocity: Maintain face velocity between 0.3 m/s and 0.5 m/s . Excessive velocity (>0.6 m/s) can cause turbulence, blowing the lightweight powder out of the containment zone.[1][2][3]

  • Static Control: Use an ionizing bar during weighing.[1][2][3] Pyrrolidine derivatives are prone to static charge, which increases dispersion risk.[1][2][3]

Personal Protective Equipment (PPE) Specifications

The following PPE matrix is designed to create a self-validating barrier system.

Table 1: PPE Technical Requirements
Body ZoneStandard PPEEnhanced PPE (High Risk/Solution Handling)Technical Rationale
Respiratory N95/P2 Mask (Inside Hood)PAPR (HEPA) (If outside hood)Standard surgical masks offer zero protection against organic amine dusts.[1][2][3] If the fume hood sash is compromised, an N95 provides the minimum necessary filtration factor (APF 10).[1][2][3]
Dermal (Hands) Double Nitrile Gloves (Min 0.11 mm)Laminate (Silver Shield) under NitrileChlorinated aromatics can permeate standard nitrile over time.[1][2][3] Double gloving allows the outer glove to be stripped immediately upon contamination without exposing skin.[1][2][3]
Ocular Chemical Safety Goggles (Indirect Vent)Face Shield + GogglesSafety glasses with side shields are insufficient.[1][2][3] Fine powders drift around side shields.[1][2][3] Goggles provide a sealed environment against dust entry.[1][2][3]
Body Lab Coat (Cotton/Poly, buttoned)Tyvek® Coverall (Disposable)Disposable Tyvek is required if handling >10g or if the procedure generates significant dust, to prevent migration of the chemical out of the lab on fabric clothing.[1][2][3]

Operational Protocol: Step-by-Step Handling

This protocol uses a "Clean-to-Dirty" workflow to prevent cross-contamination.[1][2][3]

Phase A: Preparation (Donning)
  • Inspect Engineering Controls: Verify fume hood flow monitor is green/normal.

  • Don PPE: Put on Tyvek/Lab coat first, then goggles, then the inner pair of gloves (taped to cuffs if using Tyvek).[1][2][3]

  • Outer Layer: Don the outer pair of nitrile gloves.[1][2][3] These are your "sacrificial" layer.[1][2][3]

Phase B: Active Handling (Weighing & Solubilization)
  • Static Neutralization: Pass the spatula through an ionizer stream (if available) to prevent "flying powder."[1][2][3]

  • Weighing: Open the stock container only inside the hood. Weigh into a tared vial.

  • Solvent Addition: Add solvent (e.g., DMSO, Methanol) immediately to the solid.[1][2][3]

    • Scientist's Note: Once in solution, the inhalation risk drops, but the dermal permeation risk increases.[1][2][3] The solvent acts as a carrier, transporting the chlorophenyl-pyrrolidine across the skin barrier faster than the dry solid would.[1][2][3]

  • Cap & Seal: Tightly cap the reaction vessel. Parafilm is recommended for storage to prevent vapor creep.[1][2][3]

Phase C: Decontamination & Doffing[1][2][3]
  • Primary Decon: Wipe down the work surface and the outer gloves with a paper towel soaked in 10% Bleach solution followed by 70% Ethanol .[1][2][3]

    • Chemistry Logic: The bleach (oxidizer) helps degrade the pyrrolidine ring structure, while the ethanol solubilizes residual organics.[1][2][3]

  • Doffing Sequence:

    • Remove outer gloves inside the hood (dispose as HazMat).[1][2][3]

    • Remove goggles (wipe with alcohol before storing).[1][2][3]

    • Remove lab coat/Tyvek.[1][2][3]

    • Remove inner gloves last (rolling them inside out).[1][2][3]

  • Wash: Wash hands with soap and cool water (warm water opens pores, increasing absorption risk).[1][2][3]

Visualization: Safety Logic Flow

The following diagram illustrates the critical decision pathways for handling this compound.

SafetyProtocol Start Start: 1-(4-Chlorophenyl)pyrrolidin-3-ol Handling RiskAssess Risk Assessment: Solid Powder vs. Solution Start->RiskAssess SolidState Solid State Handling (High Inhalation Risk) RiskAssess->SolidState Powder LiquidState Solution Handling (High Permeation Risk) RiskAssess->LiquidState Dissolved EngControl Engineering Control: Fume Hood / VBE Mandatory SolidState->EngControl LiquidState->EngControl PPE_Solid PPE: Double Nitrile + Goggles + N95 (Backup) EngControl->PPE_Solid If Solid PPE_Liquid PPE: Laminate Gloves + Goggles + Face Shield (Splash Risk) EngControl->PPE_Liquid If Liquid Action Perform Experiment (Keep Sash Low) PPE_Solid->Action PPE_Liquid->Action Decon Decontamination: 1. 10% Bleach Wipe 2. 70% EtOH Wipe Action->Decon Disposal Disposal: Solid/Liquid HazMat Stream Decon->Disposal

Figure 1: Decision logic for PPE selection based on physical state (Solid vs. Liquid) to mitigate specific exposure vectors.[1][2][3]

Emergency Response

  • Eye Contact: Flush immediately for 15 minutes .[1][2][3] Do not use a neutralization agent; use pure saline or water.[1][2][3] The pyrrolidine moiety is basic; acidic neutralization in the eye can cause thermal injury.[1][2][3]

  • Skin Contact: Wash with soap and water.[1][2][3][4] Do not use ethanol on the skin, as it may enhance absorption of the compound.[1][2][3]

  • Spill (Solid): Do not dry sweep.[1][2][3] Cover with wet paper towels (soaked in water/surfactant) to dampen dust, then scoop into a hazardous waste bag.[1][2][3]

References

  • PubChem. (2023).[1][2][3] 1-(4-Chlorophenyl)-2-pyrrolidinone Compound Summary (CID 12217349).[1][2][3] National Center for Biotechnology Information.[1][2][3] Available at: [Link][1][2][3]

  • European Chemicals Agency (ECHA). (2023).[1][2][3] Registration Dossier: Pyrrolidine derivatives and acute toxicity endpoints. Available at: [Link][1][2][3]

  • Occupational Safety and Health Administration (OSHA). (2011).[1][2][3] Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor.[1][2][3] Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.